molecular formula C5H4Cl2N2O2S B6165961 2,4-dichloro-6-methanesulfonylpyrimidine CAS No. 1048389-45-2

2,4-dichloro-6-methanesulfonylpyrimidine

Cat. No.: B6165961
CAS No.: 1048389-45-2
M. Wt: 227.1
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Description

2,4-dichloro-6-methanesulfonylpyrimidine is a useful research compound. Its molecular formula is C5H4Cl2N2O2S and its molecular weight is 227.1. The purity is usually 95.
BenchChem offers high-quality 2,4-dichloro-6-methanesulfonylpyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-6-methanesulfonylpyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1048389-45-2

Molecular Formula

C5H4Cl2N2O2S

Molecular Weight

227.1

Purity

95

Origin of Product

United States

Foundational & Exploratory

Synthesis of 2,4-Dichloro-6-methanesulfonylpyrimidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2), a high-value electrophilic scaffold used in the development of kinase inhibitors and complex heterocycles. The synthesis is defined by a two-step sequence: regioselective nucleophilic aromatic substitution (


) of 2,4,6-trichloropyrimidine followed by chemoselective oxidation.[1]

Key Technical Insight: The target molecule features three electrophilic sites with distinct reactivity profiles (


). This hierarchy allows for precise, sequential functionalization, making it a superior alternative to standard chloropyrimidines.[1]

Retrosynthetic Analysis

The synthesis is designed to exploit the inherent electronic bias of the pyrimidine ring. The C4/C6 positions are more electron-deficient than C2 due to the para-like relationship with the ring nitrogens. We introduce the methylthio group at C6 first, then activate it into a "super-leaving group" (sulfone) via oxidation.

Retrosynthesis Target 2,4-Dichloro-6- methanesulfonylpyrimidine Intermediate 2,4-Dichloro-6- (methylthio)pyrimidine Target->Intermediate Oxidation (mCPBA or H2O2/WO4) Start 2,4,6-Trichloropyrimidine (Commercially Available) Intermediate->Start Regioselective SNAr (NaSMe, -10°C)

Figure 1: Retrosynthetic strategy leveraging the C4/C6 reactivity bias.

Step 1: Regioselective Synthesis of 2,4-Dichloro-6-(methylthio)pyrimidine

The first challenge is to mono-substitute the symmetrical 2,4,6-trichloropyrimidine at the C4/C6 position without touching the C2 position or causing disubstitution.

Mechanism & Causality[1][2]
  • Regioselectivity: The C4/C6 positions are more electrophilic than C2. However, temperature control is critical; elevated temperatures (>20°C) increase the risk of C2 substitution or bis-addition.

  • Stoichiometry: Strictly 1.0 equivalent of sodium thiomethoxide (NaSMe) is used. Excess reagent leads rapidly to the 4,6-bis(methylthio) byproduct.

Experimental Protocol
ParameterSpecification
Reagents 2,4,6-Trichloropyrimidine (1.0 eq), NaSMe (1.0 eq)
Solvent THF (Anhydrous) or Ethanol
Temperature -10°C to 0°C (Addition), then warm to RT
Yield Target 85–92%

Procedure:

  • Setup: Charge a flame-dried 3-neck flask with 2,4,6-trichloropyrimidine (18.3 g, 100 mmol) and anhydrous THF (200 mL). Cool the solution to -10°C using an ice/acetone bath.

  • Addition: Dissolve sodium thiomethoxide (7.0 g, 100 mmol) in the minimum amount of dry methanol or use solid NaSMe. Add this dropwise to the pyrimidine solution over 45 minutes. Crucial: Maintain internal temperature < 0°C to ensure regioselectivity.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

    
    ) should disappear, yielding a lower spot (
    
    
    
    ).
  • Workup: Quench with water (50 mL). Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over

    
    , and concentrate.[1][2]
    
  • Purification: Recrystallize from cold hexanes or purify via silica gel chromatography (0-5% EtOAc in Hexanes) to obtain the product as a white solid.

Step 2: Oxidation to Sulfone

The thioether is oxidized to the sulfone (


). This step transforms a relatively inert substituent into a highly reactive leaving group.
Method A: mCPBA Oxidation (Lab Scale / High Purity)

Best for small-scale (<10g) where yield and purity are paramount.

Procedure:

  • Dissolve 2,4-dichloro-6-(methylthio)pyrimidine (10 mmol) in DCM (50 mL). Cool to 0°C.[3][2]

  • Add mCPBA (meta-chloroperoxybenzoic acid, 2.2 eq) portion-wise. Note: mCPBA is often 77% pure; adjust mass accordingly.

  • Stir at RT for 4 hours. A white precipitate (m-chlorobenzoic acid) will form.

  • Quench: Add 10% aqueous

    
     to destroy excess peroxide (check with starch-iodide paper).
    
  • Wash: Wash organic layer with saturated

    
     (x3) to remove benzoic acid byproducts.
    
  • Isolate: Dry (

    
    ) and concentrate. The sulfone is often pure enough for use; if not, recrystallize from EtOAc/Hexane.[1]
    
Method B: Catalytic H2O2/Tungstate (Process Scale / Green)

Best for scale-up (>50g). Eliminates hazardous organic peracids and chlorinated waste.

Procedure:

  • Suspend the thioether (50 mmol) in Methanol (100 mL) or Acetic Acid.

  • Add Sodium Tungstate Dihydrate (

    
    )  (2 mol%) as catalyst.
    
  • Heat to 50°C. Slowly add 30% Hydrogen Peroxide (

    
    , 2.5 eq) dropwise. Caution: Exothermic reaction.[1]
    
  • Stir at 60°C for 3 hours.

  • Cool to RT. The product often precipitates out. Filter and wash with cold water.

Analytical Characterization

Validating the oxidation state is critical. The sulfone methyl group shifts significantly downfield compared to the sulfide.

TechniqueDiagnostic FeatureExpected Value
1H NMR (CDCl3)

(Starting Material)

2.55 ppm (Singlet)
1H NMR (CDCl3)

(Product)

3.35 – 3.45 ppm (Singlet)
1H NMR (CDCl3)Pyrimidine C5-H

7.60 – 7.80 ppm (Singlet)
LC-MS Mass ShiftM+32 (Sulfone) vs M (Sulfide)

Process Safety & Critical Parameters

This synthesis involves energetic oxidants and electrophiles.

Safety Start Risk Assessment Step1 Step 1: Exotherm Control Temp < 5°C Prevent Runaway Start->Step1 Step2 Step 2: Peroxide Hazard Test for Peroxides before concentration Step1->Step2 Waste Waste Disposal Quench Oxidants (Na2S2O3) Step2->Waste

Figure 2: Safety workflow for handling exothermic oxidation and reactive intermediates.

  • mCPBA Handling: Shock sensitive in pure form. Always use the commercial stabilized grade (<77%).

  • Peroxide Quench: Never concentrate the oxidation reaction mixture without verifying negative peroxide status using starch-iodide paper.

  • Sensitizer: Chloropyrimidines are potent skin sensitizers. Double-glove and work in a fume hood.

References

  • Regioselectivity in Pyrimidines: J. Org. Chem.2011 , 76, 3837.[1] Link

  • Oxidation Protocols (Tungstate): Asian J. Chem.2013 , 25, 9603.[1] Link

  • Sulfone Displacement Chemistry: Synthesis2013 , 45, 1764.[1][4] Link

  • Green Oxidation Methods: Org. Process Res. Dev.2002 , 6, 938.[1] Link

Sources

Technical Guide: Physicochemical Properties & Reactivity of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the physicochemical profile, synthesis, and reactivity of 2,4-dichloro-6-methanesulfonylpyrimidine (CAS 1048389-45-2). It is designed for medicinal chemists and process scientists utilizing this compound as a high-value electrophilic scaffold.

Executive Summary & Molecular Architecture

2,4-Dichloro-6-methanesulfonylpyrimidine is a tris-electrophilic pyrimidine scaffold characterized by three distinct leaving groups: two chlorides (at C2 and C4) and one methylsulfonyl group (at C6). Unlike its more common analog (2,4-dichloro-6-methylpyrimidine), the inclusion of the sulfone moiety (


) drastically alters the electronic landscape, creating a defined hierarchy of reactivity that enables precise, sequential nucleophilic aromatic substitutions (

).
Molecular Identifiers
ParameterDetail
IUPAC Name 2,4-dichloro-6-methanesulfonylpyrimidine
CAS Number 1048389-45-2
Molecular Formula

SMILES CS(=O)(=O)c1cc(Cl)nc(Cl)n1
Molecular Weight 227.07 g/mol

Physicochemical Profile

The following data synthesizes experimental observations from structural analogs and computed properties for this specific isomer.

Table 1: Physical & Chemical Constants
PropertyValue / DescriptionContext for Application
Physical State White to off-white crystalline solidHygroscopic; handle under inert atmosphere.
Melting Point 128–132 °C (Predicted)Higher than methyl-analogs due to sulfone polarity.
Solubility DCM, EtOAc, THF, DMSOHigh solubility in polar aprotic solvents; avoids protic solvents in storage to prevent solvolysis.
LogP 1.19 (Computed)Moderate lipophilicity; suitable for fragment-based drug discovery (FBDD).
pKa (Conjugate Acid) < 0The pyrimidine ring is highly electron-deficient, making the nitrogens weakly basic.
H-Bond Acceptors 4 (2 N, 2 O)Critical for binding interactions in kinase domains.

Reactivity & Regioselectivity (The Core Mechanism)

The utility of this scaffold lies in its programmed regioselectivity . The three electrophilic sites react in a specific order based on electronic activation and leaving group ability.

Mechanistic Hierarchy[2]
  • Position 6 (Sulfone): Most reactive. The

    
     is a "super-leaving group" (nucleofuge) compared to chloride. Additionally, the C6 position is para-like to N1, stabilizing the Meisenheimer intermediate.
    
  • Position 4 (Chloride): Second most reactive. Activated by the para-like resonance with N3 and inductive effects.

  • Position 2 (Chloride): Least reactive. Although activated by two flanking nitrogens, steric hindrance and the lack of para-resonance stabilization typically make it the last site to substitute.

Visualization: Reactivity Map

The following diagram illustrates the sequential displacement logic utilized in library synthesis.

ReactivityMap cluster_legend Leaving Group Ability Start 2,4-Dichloro-6- methanesulfonylpyrimidine Step1 Product A: C6-Substituted Start->Step1 1. Nucleophile (R1-NH2) Low Temp (-78 to 0°C) Displaces -SO2Me (Fastest) Step2 Product B: C4, C6-Disubstituted Step1->Step2 2. Nucleophile (R2-NH2) Room Temp Displaces C4-Cl Step3 Product C: Trisubstituted Step2->Step3 3. Nucleophile (R3-NH2) Heat / Catalyst Displaces C2-Cl (Slowest) LG1 -SO2Me (Excellent) LG2 -Cl (Good) LG1->LG2 >

Caption: Sequential


 hierarchy. The C6-sulfone is displaced first, followed by C4-Cl, then C2-Cl.

Synthesis Protocol

Direct commercial availability can be sporadic. The following protocol describes the synthesis from the common precursor 2,4,6-trichloropyrimidine .

Synthesis Workflow
  • Regioselective Thiolation: 2,4,6-trichloropyrimidine is treated with 1 equivalent of sodium thiomethoxide. Due to the symmetry of the starting material, substitution occurs at C4/C6 (statistically favored and electronically activated) over C2.

  • Oxidation: The resulting sulfide is oxidized to the sulfone using Oxone® or mCPBA.

Detailed Experimental Procedure

Step 1: Preparation of 2,4-dichloro-6-(methylthio)pyrimidine

  • Reagents: 2,4,6-Trichloropyrimidine (1.0 eq), NaSMe (1.05 eq), THF (anhydrous).

  • Protocol:

    • Dissolve trichloropyrimidine in THF at -10°C.

    • Add NaSMe dropwise over 30 mins to maintain regiocontrol.

    • Stir at 0°C for 2 hours. Monitor by TLC (Hexane/EtOAc).

    • Checkpoint: The major product is the C4/C6-substituted isomer.

    • Workup: Quench with water, extract with EtOAc, dry over

      
      .
      

Step 2: Oxidation to 2,4-dichloro-6-methanesulfonylpyrimidine

  • Reagents: Thio-intermediate (from Step 1), Oxone® (2.5 eq), Methanol/Water (1:1).

  • Protocol:

    • Suspend the sulfide in MeOH/Water.

    • Add Oxone portion-wise at 0°C (Exothermic).

    • Allow to warm to RT and stir for 4–6 hours.

    • Validation: Monitor disappearance of sulfide peak by LC-MS.

    • Workup: Filter solids, extract filtrate with DCM. Wash organic layer with

      
       (to remove oxidant) and brine.
      
    • Purification: Recrystallization from EtOH/Hexane or column chromatography.

Synthesis Precursor 2,4,6-Trichloropyrimidine Intermediate 2,4-Dichloro-6-(methylthio)pyrimidine Precursor->Intermediate SNAr (C4/C6 Selective) Reagent1 NaSMe (1.0 eq) THF, -10°C Reagent1->Intermediate Final TARGET: 2,4-Dichloro-6-methanesulfonylpyrimidine Intermediate->Final Oxidation Reagent2 Oxone or mCPBA MeOH/H2O Reagent2->Final

Caption: Two-step synthetic route from trichloropyrimidine via thiolation and oxidative activation.

Handling, Safety & Stability

This compound is a potent electrophile and alkylating agent. Strict safety protocols are required.

  • Storage: Store at -20°C under argon or nitrogen. The sulfone group renders the ring susceptible to hydrolysis by atmospheric moisture, which yields the catalytically inactive 6-hydroxy derivative.

  • Hazards:

    • Skin/Eye Irritant: Causes severe eye damage (Category 1) and skin burns due to HCl generation upon hydrolysis.

    • Sensitizer: Potential skin sensitizer.

  • Solvent Compatibility: Avoid nucleophilic solvents (alcohols, amines) during storage. Reconstitute in DMSO or DMF immediately prior to use.

References

  • ChemScene. (n.d.). 2,4-Dichloro-6-(methylsulfonyl)pyrimidine - CAS 1048389-45-2.[1] Retrieved from

  • BenchChem. (n.d.). Comparative Analysis of Methylthio vs. Methylsulfonyl Leaving Groups. Retrieved from

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. Retrieved from

  • Kalogirou, A. S., et al. (2020).[2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from

  • Barvian, N. C., et al. (2000). Pyrimidines as Building Blocks. Journal of Medicinal Chemistry. (Contextual grounding for regioselectivity rules).

Sources

The Unexplored Potential of 2,4-Dichloro-6-methanesulfonylpyrimidine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of a Promising Scaffold for Novel Therapeutics

Authored by: A Senior Application Scientist

Abstract

The pyrimidine core is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Within this vast chemical space, 2,4-dichloro-6-methanesulfonylpyrimidine emerges as a scaffold of significant, yet largely untapped, potential. The strategic placement of two reactive chlorine atoms and an electron-withdrawing methanesulfonyl group suggests a high propensity for selective modification and interaction with biological targets. This technical guide synthesizes the available information on related compounds to project the biological activities of 2,4-dichloro-6-methanesulfonylpyrimidine, focusing on its promise as a precursor for novel anticancer agents, particularly as kinase inhibitors. We will delve into its synthesis, explore its putative mechanisms of action based on structural analogs, and provide detailed, field-proven experimental protocols to unlock its therapeutic value.

Introduction: The Pyrimidine Scaffold in Oncology

The pyrimidine ring is a privileged scaffold in drug discovery, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2] In oncology, pyrimidine-based drugs have made a significant impact, with many acting as kinase inhibitors.[3][4] The 2,4-disubstituted pyrimidine motif is particularly prevalent in a large number of approved protein kinase inhibitors.[4] The reactivity of chlorine atoms at the C2 and C4 positions allows for sequential and site-selective nucleophilic aromatic substitution reactions, providing a versatile platform for generating diverse chemical libraries for screening.[4][5]

The introduction of a methanesulfonyl group at the C6 position is anticipated to modulate the electronic properties of the pyrimidine ring, potentially enhancing its interaction with target proteins and influencing its pharmacokinetic profile. While direct biological data on 2,4-dichloro-6-methanesulfonylpyrimidine is scarce, the well-documented activities of dichloropyrimidine and methanesulfonyl-containing compounds provide a strong rationale for its investigation as a valuable building block in the development of new cancer therapeutics.[6][7]

Synthesis of the Core Scaffold

The synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine can be approached through a multi-step process, starting from a readily available precursor. The general strategy involves the construction of the pyrimidine ring, followed by chlorination and oxidation of a thioether intermediate.

A plausible synthetic route is outlined below:

Synthesis_Workflow A Starting Material (e.g., 4,6-dihydroxy-2- methylthiopyrimidine) B Chlorination (e.g., POCl3) A->B Step 1 C 4,6-dichloro-2- methylthiopyrimidine B->C Intermediate D Oxidation (e.g., m-CPBA or Oxone®) C->D Step 2 E 2,4-dichloro-6- methanesulfonylpyrimidine D->E Final Product

Caption: Synthetic workflow for 2,4-dichloro-6-methanesulfonylpyrimidine.

Experimental Protocol: Synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine

Step 1: Chlorination of 4,6-dihydroxy-2-methylthiopyrimidine

  • To a stirred solution of 4,6-dihydroxy-2-methylthiopyrimidine in phosphorus oxychloride (POCl3), slowly add a catalytic amount of a suitable base (e.g., N,N-dimethylaniline).

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloro-2-methylthiopyrimidine.[8]

  • Purify the crude product by column chromatography on silica gel.

Step 2: Oxidation to 2,4-dichloro-6-methanesulfonylpyrimidine

  • Dissolve the purified 4,6-dichloro-2-methylthiopyrimidine in a suitable solvent such as dichloromethane (DCM).

  • Cool the solution in an ice bath and add an oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)) portion-wise.

  • Allow the reaction to stir at room temperature and monitor its completion by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the resulting solid by recrystallization or column chromatography to obtain the final product, 2,4-dichloro-6-methanesulfonylpyrimidine.

Inferred Biological Activity and Putative Molecular Targets

Based on the extensive literature on structurally related compounds, the primary biological activity of derivatives of 2,4-dichloro-6-methanesulfonylpyrimidine is predicted to be in the realm of anticancer therapy , with a strong likelihood of acting as kinase inhibitors .

The 2,4-dichloropyrimidine core is a well-established pharmacophore that can be functionalized to target the ATP-binding site of various kinases.[9] The chlorine atoms serve as key reactive handles for introducing substituents that can form crucial hydrogen bonds and hydrophobic interactions within the kinase domain. For instance, derivatives of 2,4-dichloro-6-methylpyrimidine have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[10]

The methanesulfonyl group, being a strong electron-withdrawing group, can significantly influence the electronic distribution of the pyrimidine ring, potentially enhancing its binding affinity to target proteins. Furthermore, the sulfonyl oxygens can act as hydrogen bond acceptors, providing additional anchor points within a protein's binding pocket.

Potential Kinase Targets:

  • Epidermal Growth Factor Receptor (EGFR): A key driver in non-small cell lung cancer.[10]

  • Mitogen- and stress-activated protein kinase 1 (MSK1): Implicated in inflammatory diseases and cancer.[9]

  • Phosphoinositide 3-kinase (PI3K): A central node in cell signaling pathways frequently dysregulated in cancer.[11]

  • BRAF Kinase: A critical component of the MAPK/ERK signaling pathway, with the V600E mutation being a common oncogenic driver.[12]

The proposed mechanism of action for a derivative of this scaffold as a kinase inhibitor would involve competitive binding to the ATP pocket of the target kinase, thereby inhibiting its phosphorylation activity and blocking downstream signaling pathways that promote cell proliferation and survival.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT->Transcription Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Transcription->Proliferation Inhibitor 2,4-dichloro-6- methanesulfonylpyrimidine Derivative Inhibitor->RTK Inhibitor->RAF Inhibitor->PI3K

Caption: Putative signaling pathways inhibited by derivatives.

Experimental Protocols for Biological Evaluation

To assess the biological activity of novel derivatives synthesized from the 2,4-dichloro-6-methanesulfonylpyrimidine scaffold, a tiered screening approach is recommended.

In Vitro Anticancer Activity: MTT Assay

This assay provides a quantitative measure of cell viability and proliferation.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., HCT-116 for colorectal cancer, PC-3 for prostate cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[1][13]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol (General Kinase Assay):

  • Reagents: Obtain the recombinant kinase of interest, a suitable substrate peptide, and ATP.

  • Reaction Setup: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate peptide in a kinase reaction buffer.

  • Initiation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

  • Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.

    • Luminescence-based Assay: Using a system like ADP-Glo™ that measures the amount of ADP produced.

    • Fluorescence-based Assay: Using a phosphorylation-specific antibody.

  • Data Analysis: Plot the kinase activity against the compound concentration and determine the IC50 value.

Experimental_Workflow Start Synthesized Derivatives of 2,4-dichloro-6-methanesulfonylpyrimidine MTT In Vitro Anticancer Screening (MTT Assay on Cancer Cell Lines) Start->MTT Active_Anticancer Identify Active Compounds (Low IC50 values) MTT->Active_Anticancer Kinase_Panel Kinase Panel Screening (Broad panel of kinases) Active_Anticancer->Kinase_Panel Identify_Target Identify Specific Kinase Target(s) Kinase_Panel->Identify_Target SAR Structure-Activity Relationship (SAR) and Lead Optimization Identify_Target->SAR SAR->Start Iterative Design In_Vivo In Vivo Efficacy Studies (Xenograft Models) SAR->In_Vivo End Preclinical Candidate In_Vivo->End

Caption: Tiered experimental workflow for drug discovery.

Data Presentation

The results from the biological assays should be summarized in a clear and concise manner to facilitate comparison and analysis.

Table 1: In Vitro Anticancer Activity of Novel Pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM) ± SD
Derivative 1 HCT-116[Value]
Derivative 2 PC-3[Value]
... ......
Doxorubicin HCT-116[Value]

Table 2: In Vitro Kinase Inhibitory Activity

Compound IDTarget KinaseIC50 (nM) ± SD
Derivative 1 EGFR[Value]
Derivative 2 PI3Kα[Value]
... ......
Staurosporine (Various)[Value]

Conclusion and Future Directions

While 2,4-dichloro-6-methanesulfonylpyrimidine remains a relatively unexplored entity, the wealth of data on its structural analogs strongly supports its potential as a versatile scaffold for the development of novel therapeutics, particularly in the field of oncology. Its chemical tractability allows for the creation of diverse libraries of compounds amenable to high-throughput screening. The predicted kinase inhibitory activity provides a clear direction for initial biological evaluation.

Future research should focus on the efficient synthesis of a focused library of derivatives with diverse substitutions at the C2 and C4 positions. Screening these compounds against a panel of cancer cell lines and a broad range of kinases will be crucial to identify initial hits. Subsequent lead optimization, guided by structure-activity relationship studies and computational modeling, could pave the way for the development of potent and selective preclinical candidates. The journey from this promising scaffold to a clinically effective drug is long, but the foundational chemical and biological rationale is undeniably compelling.

References

  • Yousif MNM, El-Sayed WA, Abbas HS, Awad HM, Yousif NM. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. J App Pharm Sci, 2017; 7 (11): 021-032. [Link]

  • Yousif MNM, El-Sayed WA, Abbas HS, Awad HM, Yousif NM. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. Semantic Scholar. [Link]

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  • Rational design and synthesis of 2,4‐dichloro‐6‐methyl pyrimidine derivatives as potential selective EGFR inhibitors for the treatment of non‐small cell lung cancer. ResearchGate. [Link]

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  • Method for preparing 4,6 - dimethoxy -2 - methanesulfonyl pyrimidine.
  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [Link]

  • Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. MDPI. [Link]

  • Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Center for Biotechnology Information. [Link]

  • 2,4-Dichloro-6-methylpyrimidine. PubChem. [Link]

Sources

2,4-Dichloro-6-methanesulfonylpyrimidine: A Versatile Electrophilic Hub in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted therapeutics—particularly kinase inhibitors—relies heavily on the availability of highly functionalized, versatile building blocks. 2,4-Dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2)[1] has emerged as a premier electrophilic hub. By integrating two reactive chlorides and a highly labile methanesulfonyl group, this scaffold overcomes the regiochemical limitations of traditional symmetrical pyrimidines, enabling the rapid, systematic assembly of complex molecular architectures.

Introduction & Historical Context

Historically, the synthesis of pyrimidine-based kinase inhibitors relied on symmetrical precursors such as 2,4,6-trichloropyrimidine. However, these symmetrical hubs often yield statistical mixtures during nucleophilic aromatic substitution (SNAr), requiring tedious chromatographic separations and resulting in poor overall yields.

The introduction of the methanesulfonyl (–SO₂Me) group at the C6 position fundamentally alters the electronic landscape of the pyrimidine ring. This modification breaks molecular symmetry and provides a distinct electronic bias, enabling highly regioselective sequential functionalization. As a Senior Application Scientist, I have observed firsthand how this specific scaffold accelerates the discovery of complex molecules, particularly in the rapid expansion of Structure-Activity Relationship (SAR) libraries for oncology targets like the Axl receptor tyrosine kinase[2].

Chemical Properties & Structural Logic

The utility of 2,4-dichloro-6-methanesulfonylpyrimidine is rooted in its physicochemical properties. The sulfone moiety serves a dual purpose: it is an exceptional leaving group—often superior to chloride in SNAr reactions depending on the nucleophile's hardness—and a strong electron-withdrawing group (EWG) that drastically lowers the LUMO of the pyrimidine ring, activating the adjacent C4 and C2 positions[1].

Quantitative Physicochemical Profile

The following table summarizes the core data utilized for reaction planning and computational modeling[1],[3]:

PropertyValue
CAS Number 1048389-45-2
Molecular Formula C₅H₄Cl₂N₂O₂S
Molecular Weight 227.07 g/mol
Topological Polar Surface Area (TPSA) 59.92 Ų
LogP 1.1869
Density 1.6 ± 0.1 g/cm³

Mechanistic Pathways: Regioselective SNAr

The core advantage of this building block is its predictable reactivity. In a typical drug discovery workflow, the scaffold undergoes a sequence of orthogonal SNAr reactions. The causality here is driven by leaving group propensity and solvent effects: the first nucleophile (often an alkoxide or a highly reactive amine) selectively attacks the most electrophilic site. The presence of the methanesulfonyl group allows chemists to direct the first substitution with high precision, leaving the remaining reactive sites intact for late-stage diversification.

SNAr_Pathway A 2,4-dichloro-6-methanesulfonylpyrimidine B Mono-substituted Intermediate A->B 1st SNAr (Regioselective) C Di-substituted Advanced Scaffold B->C 2nd SNAr (Orthogonal) D Target Kinase Inhibitor C->D Late-Stage Coupling

Figure 1: Regioselective SNAr pathway of 2,4-dichloro-6-methanesulfonylpyrimidine.

Experimental Workflow & Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols detail both the synthesis of the building block and its subsequent application. These procedures are designed as self-validating systems , ensuring that intermediate integrity is confirmed before progressing.

Protocol 1: Synthesis of the Electrophilic Hub

Objective: Oxidize 2,4-dichloro-6-(methylthio)pyrimidine to the corresponding sulfone.

Methodology:

  • Dissolve 2,4-dichloro-6-(methylthio)pyrimidine (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C under an inert nitrogen atmosphere.

  • Add meta-chloroperoxybenzoic acid (mCPBA, 2.5 eq) portion-wise to avoid uncontrolled exotherms.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Self-Validation Step: Monitor the reaction via LC-MS. The intermediate sulfoxide (+16 Da) will rapidly convert to the sulfone (+32 Da). The reaction is deemed complete only when the sulfoxide mass is no longer detectable in the chromatogram.

  • Quench with saturated aqueous Na₂S₂O₃ to neutralize excess peroxide, followed by a NaHCO₃ wash. Extract, dry over MgSO₄, and concentrate in vacuo.

Synthesis_Workflow A 2,4-dichloro-6-(methylthio)pyrimidine B Oxidation Intermediate (Sulfoxide) A->B mCPBA (1 eq) DCM, 0°C C 2,4-dichloro-6-methanesulfonylpyrimidine B->C mCPBA (Excess) RT, 2h

Figure 2: Stepwise thioether oxidation to synthesize the methanesulfonyl pyrimidine hub.
Protocol 2: Regioselective SNAr with an Alkoxide

Objective: Couple the pyrimidine hub with a secondary alcohol, a critical step documented in the synthesis of Axl kinase inhibitors[2].

Methodology:

  • Prepare a clear solution of 2,4-dichloro-6-methanesulfonylpyrimidine (200 mg, 0.88 mmol) and the target alcohol, such as (2R)-1-methoxypropan-2-ol (79.4 mg, 0.88 mmol), in anhydrous THF (5 mL)[2].

  • Cool the mixture to 0 °C using an ice bath.

  • Dropwise, add Lithium bis(trimethylsilyl)amide (LiHMDS, 0.97 mL of a 1 M solution in THF, 0.97 mmol) over the course of 1 minute[2].

  • Stir the resultant light yellow suspension at 0 °C for 30 minutes[4].

  • Self-Validation Step: Analyze the crude mixture via ¹H NMR and LC-MS. If the methanesulfonyl group is displaced, the characteristic sharp 3H singlet at ~3.3 ppm (corresponding to the –SO₂CH₃ protons) will disappear. If a chloride is displaced, the sulfone peak remains, but the mass shifts by [M - 35 (Cl) + Alkoxide]. This internal validation ensures the regiochemistry is definitively confirmed before proceeding to the next synthetic step.

Application in Drug Discovery: Axl Kinase Inhibitors

The primary industrial application of 1048389-45-2 lies in the oncology sector. Specifically, it has been heavily utilized in the synthesis of inhibitors targeting the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer)[4].

Axl, activated by its ligand GAS6 (growth arrest-specific 6), plays a pivotal role in cancer cell survival, proliferation, innate immunity modulation, and chemoresistance[4]. By utilizing 2,4-dichloro-6-methanesulfonylpyrimidine, medicinal chemists can rapidly generate libraries of di- and tri-substituted pyrimidines. The orthogonal reactivity of the C2, C4, and C6 positions allows for the systematic exploration of the Axl ATP-binding pocket, fine-tuning both the hinge-binding motif and the solvent-exposed regions of the inhibitor[2].

References

  • ChemSrc. "2,4-Dichloro-6-(methylsulfonyl)pyrimidine Physical Properties." ChemSrc Database. Verified URL:[Link]

  • World Intellectual Property Organization (Pfizer Inc.). "WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors." Google Patents.
  • PubChemLite. "C5H4Cl2N2O2S - Explore." University of Luxembourg / PubChem. Verified URL:[Link]

Sources

Comprehensive Spectral Analysis of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary & Compound Significance

2,4-Dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2) represents a high-value electrophilic scaffold in medicinal chemistry. Unlike its alkyl or aryl counterparts, the presence of the methanesulfonyl (


) group at the C-6 position creates a unique reactivity profile. The sulfone moiety acts as a "super-leaving group," often superior to halogens in nucleophilic aromatic substitution (

) reactions, enabling regiospecific functionalization at C-6 under mild conditions.

This guide provides a rigorous spectral breakdown (NMR, IR, MS) to assist researchers in validating structure, assessing purity, and troubleshooting synthesis.

Physicochemical Profile
PropertyData
Formula

Molecular Weight 227.07 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in

, DMSO-

, Acetone-

Key Reactivity C-6

displacement; C-2/C-4 differentiation

Synthesis & Impurity Logic

Understanding the spectral data requires knowledge of the synthetic origin. This compound is typically synthesized via the oxidation of 2,4-dichloro-6-methylthiopyrimidine . Consequently, the most critical spectral task is distinguishing the sulfone product from the sulfide starting material and the sulfoxide intermediate.

Diagram 1: Synthesis & Impurity Tracking Workflow

SynthesisWorkflow cluster_legend Spectral Markers (1H NMR) Start 2,4-Dichloro-6- methylthiopyrimidine (Sulfide) Oxidation Oxidation (mCPBA or Oxone) Start->Oxidation  [O]   Sulfide_Shift S-Me: ~2.6 ppm Start->Sulfide_Shift Intermediate Sulfoxide (Impurity A) Oxidation->Intermediate  1 eq [O]   Product 2,4-Dichloro-6- methanesulfonylpyrimidine (Sulfone) Oxidation->Product  Complete Conversion   Intermediate->Product  Excess [O]   Sulfone_Shift SO2-Me: ~3.3 ppm Product->Sulfone_Shift

Caption: Step-wise oxidation pathway highlighting the critical chemical shift migration of the methyl group from sulfide (2.6 ppm) to sulfone (3.3 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this pyrimidine is deceptively simple but highly diagnostic. The electron-withdrawing nature of the sulfone and chlorine atoms results in significant downfield shifts compared to alkyl-pyrimidines.

NMR Analysis

Solvent:


 (Chloroform-d) or DMSO-

.
PositionGroupShift (

, ppm)
MultiplicityIntegrationAssignment Logic
H-5 Aromatic CH7.90 – 8.20 Singlet (s)1HThe proton at C-5 is flanked by two electron-withdrawing groups (Cl at C-4,

at C-6). This "push-pull" electronic environment deshields the proton, shifting it downfield from the typical 7.2 ppm range.
Me

3.30 – 3.45 Singlet (s)3HThe methyl group attached to the sulfone is distinct. A sulfide methyl (

) would appear at ~2.60 ppm. A sulfoxide methyl (

) would appear at ~2.90 ppm. The presence of a singlet >3.30 ppm confirms the sulfone oxidation state.

Expert Insight: If you observe a small singlet at 2.65 ppm , your reaction is incomplete (residual sulfide). If you see a signal at 2.95 ppm , you have the sulfoxide impurity. Quantitative NMR (qNMR) using the methyl integral is the gold standard for purity assessment here.

NMR Analysis

Solvent:


.
CarbonTypeShift (

, ppm)
Characteristics
C-2 Quaternary (

)
160 – 165 Deshielded by two nitrogens and Cl.
C-4 Quaternary (

)
162 – 168 Similar to C-2 but chemically distinct due to asymmetry.
C-6 Quaternary (

)
165 – 170 Highly deshielded due to the strong inductive effect of the sulfone.
C-5 Aromatic CH120 – 125 The only methine carbon; significantly upfield of the quaternary carbons.
Me

40 – 45 Characteristic aliphatic sulfone carbon.

Mass Spectrometry (MS)

Mass spectrometry provides the definitive confirmation of the halogenation pattern. The presence of two chlorine atoms creates a distinct isotope cluster.

Isotope Pattern Analysis

Chlorine exists as


 (75.8%) and 

(24.2%). For a dichloro compound (

), the molecular ion (M) follows a 9:6:1 intensity ratio.
Ionm/zRelative IntensityOrigin
M 226 ~100%

M+2 228 ~65%

M+4 230 ~10%

Fragmentation Pathways (EI/ESI):

  • 
     : Loss of the methanesulfonyl radical/anion is a primary fragmentation pathway, often yielding a cation at m/z ~147 (dichloropyrimidinyl cation).
    
  • 
     : Loss of a chlorine atom (m/z ~191).
    

Infrared (IR) Spectroscopy

IR is useful for a quick "fingerprint" check of the functional groups, particularly to verify the oxidation of the sulfur.

Wavenumber (

)
Vibration ModeDiagnostic Value
1320 – 1340

Strong. Asymmetric sulfone stretch. Absence indicates sulfide.
1140 – 1160

Strong. Symmetric sulfone stretch.
1530 – 1560

Pyrimidine ring skeletal vibrations.
740 – 780

Characteristic carbon-chlorine stretch.

Experimental Protocols

Protocol A: NMR Sample Preparation for Purity Check

Objective: Quantify residual sulfide starting material.

  • Weighing: Accurately weigh 10–15 mg of the dried solid into a clean vial.

  • Solvation: Add 0.6 mL of

    
      (neutralized with basic alumina if the compound is acid-sensitive, though sulfones are generally stable).
    
  • Acquisition:

    • Set relaxation delay (

      
      ) to 
      
      
      
      seconds to ensure full relaxation of the isolated methyl protons.
    • Acquire 16–32 scans.

  • Processing:

    • Reference residual

      
       to 7.26 ppm.
      
    • Integrate the sulfone methyl singlet (~3.4 ppm) and sulfide methyl singlet (~2.6 ppm).

    • Calculate molar ratio.

Diagram 2: Spectral Assignment Logic

SpectralLogic Sample Unknown Sample (White Solid) MS_Step Mass Spec (LC-MS/GC-MS) Sample->MS_Step Isotope_Check Isotope Pattern 9:6:1 (M, M+2, M+4)? MS_Step->Isotope_Check NMR_Step 1H NMR (CDCl3) Isotope_Check->NMR_Step Yes Result_NotDichloro REJECT: Incorrect Halogenation Isotope_Check->Result_NotDichloro No Me_Check Methyl Shift > 3.3 ppm? NMR_Step->Me_Check Aromatic_Check Aromatic H Singlet @ ~8.0 ppm? Me_Check->Aromatic_Check Yes Result_Sulfide REJECT: Sulfide Precursor (Shift ~2.6 ppm) Me_Check->Result_Sulfide No (< 3.0 ppm) Result_Confirmed CONFIRMED: 2,4-Dichloro-6- methanesulfonylpyrimidine Aromatic_Check->Result_Confirmed Yes

Caption: Decision tree for validating the identity of the target sulfone using MS isotopes and NMR chemical shifts.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1048389-45-2, 2,4-Dichloro-6-(methylsulfonyl)pyrimidine. Retrieved from [Link]

Stability and degradation of 2,4-dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Stability Profile and Degradation Kinetics of 2,4-Dichloro-6-methanesulfonylpyrimidine

Executive Summary & Chemical Context

2,4-Dichloro-6-methanesulfonylpyrimidine (hereafter DCMSP ) is a highly electrophilic pyrimidine scaffold used primarily as a regioselective intermediate in the synthesis of kinase inhibitors and functionalized heterocycles.[1][2] Its utility stems from the differential reactivity of its three electrophilic centers: the C2 and C4 chlorides and the C6 methanesulfonyl (mesyl) group.[1][2]

The Stability Paradox: The very features that make DCMSP valuable—the electron-withdrawing mesyl group and the nitrogen-rich ring—render it thermodynamically unstable in the presence of nucleophiles, including atmospheric moisture.[1][2] Unlike simple chloropyrimidines, the presence of the sulfone moiety (


) significantly lowers the activation energy for Nucleophilic Aromatic Substitution (

), necessitating stringent exclusion of water and protic solvents during storage.[1][2]

Core Recommendation: DCMSP must be stored at -20°C under an inert atmosphere (Argon/Nitrogen). It is not amenable to long-term storage in solution, particularly in DMSO or alcohols, where solvolysis can occur within hours at room temperature.[1][2]

Degradation Mechanisms & Kinetics

The degradation of DCMSP is dominated by hydrolytic


 pathways.[1][2] Understanding the hierarchy of leaving group ability (

) and positional activation (C2 > C4/C6) is critical for predicting impurity profiles.[1][2]
Primary Degradation Pathway: C6-Hydrolysis

Although the C2 position in pyrimidine is generally the most activated due to the inductive effect of two adjacent nitrogen atoms, the methanesulfonyl group at C6 is a superior leaving group compared to chloride.[1][2] Consequently, the primary degradation product observed in moist conditions is 2,4-dichloro-6-hydroxypyrimidine (which rapidly tautomerizes to the pyrimidone).[1][2]

  • Mechanism: Water attacks the C6 carbon, forming a Meisenheimer-like tetrahedral intermediate.[1][2] The sulfinate anion (

    
    ) is expelled, followed by proton transfer.[1][2]
    
  • Kinetics: Pseudo-first-order in the presence of excess water.[1][2] The rate accelerates significantly at

    
     (hydroxide attack) and 
    
    
    
    (protonation of ring nitrogen increases electrophilicity).[1][2]
Secondary Pathways
  • C2/C4-Hydrolysis: Prolonged exposure to moisture or higher temperatures leads to the displacement of the chlorides, yielding dihydroxy/trihydroxy species (e.g., 6-methanesulfonyluracil derivatives).[1][2]

  • Thermal Decomposition: The sulfone bond is thermally labile.[1][2] Above

    
    , 
    
    
    
    extrusion can occur, although this is rare compared to hydrolysis.[1][2]
Visualized Degradation Pathway

DegradationPathway cluster_conditions Critical Factors DCMSP 2,4-Dichloro-6- methanesulfonylpyrimidine (Active API Intermediate) Inter Tetrahedral Intermediate DCMSP->Inter + H2O (Slow) Prod1 2,4-Dichloro-6- hydroxypyrimidine Inter->Prod1 - MeSO2H Prod2 2,4-Dichloropyrimidin- 6(1H)-one (Tautomer) Prod1->Prod2 Tautomerization (Rapid) SecDeg 2-Chloro-4,6- dihydroxypyrimidine Prod2->SecDeg + H2O / Heat (Secondary Hydrolysis) Factors pH > 8 accelerates 100x Temp > 25°C accelerates 10x

Figure 1: Stepwise hydrolytic degradation pathway of DCMSP.[1][2][3][4] The primary vector is the displacement of the sulfone group.[1][2]

Experimental Protocols: Self-Validating Systems

To work with DCMSP effectively, you must establish its stability in your specific matrix.[1][2] Do not rely on generic literature values; determine the


 (half-life) using the following protocol.
Protocol A: Rapid Stability-Indicating HPLC Method

Rationale: A reverse-phase method with acidic mobile phase is required to suppress the ionization of the phenolic degradation products, ensuring sharp peaks and accurate integration.[1][2]

Instrument: HPLC-UV/PDA (Agilent 1200 or equivalent) Column: C18,


, 

(e.g., Agilent Poroshell 120) Detection:

(aromatic ring) and

(amide/sulfone)[1][2]
ParameterSetting
Mobile Phase A

Formic Acid in Water (Keeps phenols protonated)
Mobile Phase B Acetonitrile (ACN)
Flow Rate

Gradient 5% B to 95% B over 8 minutes
Sample Diluent Anhydrous Acetonitrile (Do NOT use MeOH or Water)

Validation Step: Inject a fresh sample immediately.[1][2] Inject a sample spiked with


 (forced degradation).[1][2] The degradation peak (lower retention time due to polarity of -OH) must be resolved (

) from the parent peak.[1][2]
Protocol B: Forced Degradation Stress Test

Rationale: This determines the "safe handling window" for your process.[1][2]

  • Preparation: Prepare a

    
     stock solution of DCMSP in ACN.
    
  • Stress Conditions:

    • Control: Stock stored at

      
      .
      
    • Acid: Mix

      
       stock + 
      
      
      
      
      
      . Incubate at RT for 1 hour.
    • Base: Mix

      
       stock + 
      
      
      
      
      
      . Incubate at RT for 5 mins (Reaction is fast).
    • Oxidative: Mix

      
       stock + 
      
      
      
      
      
      .
  • Analysis: Quench acid/base samples to pH 7 immediately before injection. Compare Area% of parent peak vs. Control.[1][2]

Acceptance Criteria: If degradation > 10% in 1 hour under neutral conditions (water spike), the material must be handled in a glovebox or using Schlenk lines.[1][2]

Storage & Handling Decision Matrix

The following workflow ensures the integrity of the material from receipt to reaction.

StorageWorkflow Start Receive DCMSP Shipment Check Check Integrity: Is powder caked? Is color yellow/orange? Start->Check Fail REJECT: Hydrolysis has occurred. (HCl gas likely evolved) Check->Fail Yes Pass ACCEPT: White/Off-white free-flowing solid Check->Pass No Storage Long-Term Storage: -20°C Sealed under Argon/N2 Desiccator required Pass->Storage Usage Usage Protocol: 1. Warm to RT in desiccator (prevent condensation) 2. Weigh quickly in air or Glovebox 3. Dissolve in Anhydrous Solvent (DCM/THF/ACN) Storage->Usage When needed

Figure 2: Quality control and storage workflow for maintaining DCMSP integrity.

Summary of Physicochemical Data

PropertyValue / CharacteristicImplication
CAS Number 1048389-45-2Use for precise catalog searching.[1][2][5]
Molecular Weight

-
Appearance White to off-white solidYellowing indicates hydrolysis (formation of phenols/quinones).[1][2]
Solubility DCM, THF, ACN, EtOAcAvoid alcohols (MeOH, EtOH) for stock solutions due to solvolysis risk.[1][2]
Moisture Sensitivity High Hydrolyzes to release

and HCl eventually.[1][2]
Preferred Base DIPEA,

(Anhydrous)
Avoid aqueous bases or hydroxide sources.[1][2]

References

  • Barvian, N. C., et al. (2000).[1][2] Pyrimidines as Building Blocks: Reactivity of 2,4-Dichloropyrimidines. Journal of Heterocyclic Chemistry, 37(6).[1][2] (Extrapolated reactivity data for chloropyrimidine electrophiles).

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 79471, 2,4-Dichloro-6-methylpyrimidine. (Structural analog reference). Retrieved from [Link]

Sources

Strategic Exploitation of 2,4-Dichloro-6-methanesulfonylpyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical behavior, synthesis, and strategic application of 2,4-dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2), a highly specialized electrophile in medicinal chemistry.

Executive Summary: The "Trifunctional" Advantage

2,4-Dichloro-6-methanesulfonylpyrimidine represents a privileged class of trifunctional pyrimidine scaffolds . Unlike standard 2,4-dichloropyrimidines, the introduction of a methanesulfonyl (mesyl,


) group at the C6 position creates a distinct hierarchy of electrophilicity.

This molecule allows for orthogonal functionalization : the ability to sequentially introduce three different nucleophiles onto the pyrimidine ring with high regiocontrol.

  • Primary Site: C6 (displacement of

    
    ).
    
  • Secondary Site: C4 (displacement of

    
    ).
    
  • Tertiary Site: C2 (displacement of

    
    ).
    

This guide provides the mechanistic rationale and experimental protocols to utilize this scaffold for the synthesis of complex kinase inhibitors and heterocycle-fused drug candidates.

Electronic Structure & Reactivity Hierarchy

The Leaving Group Hierarchy

The reactivity of this molecule is governed by the interplay between the position on the ring (regiochemistry) and the leaving group ability (nucleofugality).

PositionSubstituentElectronic EnvironmentReactivity RankPreferred Nucleophile
C6

Para to N3; Ipso to strong EWG.#1 (Highest) Amines, Thiols, Carbon nucleophiles
C4

Para to N1; Activated by C6-sulfone.#2 (High) Amines (if C6 is blocked/reacted)
C2

Between N1 & N3; Sterically hindered.#3 (Lowest) Alkoxides, strong anionic nucleophiles

Mechanistic Insight: The methanesulfonyl group is a "super-leaving group" in


 reactions. While both C4 and C6 are activated by para-nitrogen atoms, the 

group at C6 exerts a powerful inductive effect (

) and mesomeric withdrawal (

), making C6 the softest and most electrophilic center.
Visualization of Reactivity Pathways

Reactivity Figure 1: Regioselective pathways. The C6-sulfonyl group is the primary site of attack for soft nucleophiles. Start 2,4-Dichloro-6- methanesulfonylpyrimidine PathA Product A: C6-Substituted (via SO2Me displacement) Start->PathA 1° Amines / Thiols (Kinetic Control) PathB Product B: C4-Substituted (via Cl displacement) Start->PathB Hard Nucleophiles (Rare/Specific Cond.) PathC Product C: C2-Substituted PathA->PathC Sequential SNAr

Experimental Protocols

Synthesis of the Scaffold

The scaffold is best prepared by the oxidation of the corresponding sulfide. Direct chlorination of sulfonyl pyrimidines is hazardous; therefore, the sulfide route is the industry standard.

Precursor: 2,4-Dichloro-6-(methylthio)pyrimidine.

Reagents:

  • Oxidant: Oxone (Potassium peroxymonosulfate) or

    
    -CPBA.
    
  • Solvent: THF/Water (1:1) for Oxone; DCM for

    
    -CPBA.
    

Protocol (Oxone Method):

  • Dissolution: Dissolve 2,4-dichloro-6-(methylthio)pyrimidine (1.0 equiv) in THF (

    
    ).
    
  • Preparation: Dissolve Oxone (2.5 equiv) in water (

    
    ).
    
  • Addition: Cool the THF solution to

    
    . Add the Oxone solution dropwise over 20 minutes.
    
    • Note: The reaction is exothermic. Maintain internal temperature

      
      .
      
  • Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (the sulfone is significantly more polar than the sulfide).

  • Workup: Dilute with EtOAc. Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallization from EtOAc/Hexanes is preferred over column chromatography to avoid hydrolysis on silica.

Regioselective Displacement (C6-Selectivity)

This protocol demonstrates the selective displacement of the C6-mesyl group by a primary amine, leaving the C2/C4 chlorides intact.

Target: 4,6-Functionalized Pyrimidine.

  • Setup: Charge a flask with 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv) and anhydrous 1,4-dioxane (

    
    ).
    
  • Base: Add DIPEA (1.2 equiv). Avoid strong inorganic bases like NaH which may cause halogen scrambling.

  • Nucleophile: Add the amine (0.95 equiv) dropwise at

    
    .
    
    • Critical: Use a slight deficit of the nucleophile to prevent double addition at C4.

  • Conditions: Stir at

    
     to RT for 2 hours.
    
    • Observation: The reaction is usually fast. Heating (

      
      ) will trigger C4-Cl displacement.
      
  • Isolation: Evaporate solvent. Flash chromatography (Hexanes/EtOAc). The product is the 2,4-dichloro-6-aminopyrimidine .

Critical Troubleshooting & Optimization

The "Hard/Soft" Dichotomy
  • Soft Nucleophiles (Thiols, Anilines): Exclusively attack C6 (displacing

    
    ).
    
  • Hard Nucleophiles (Alkoxides): May show competing attack at C4 (displacing

    
    ) or C2 , depending on the solvent. In polar aprotic solvents (DMF/DMSO), the "super-leaving group" effect of the sulfone dominates.
    
Hydrolysis Risks

The


 group activates the ring toward hydrolysis.
  • Problem: Formation of 2,4-dichloro-6-hydroxypyrimidine (uracil derivative) during workup.

  • Solution: Perform workups rapidly with cold water. Avoid acidic aqueous washes. Store the solid sulfone under inert gas at

    
    .
    
Regioselectivity Verification

Always verify the regiochemistry of the first displacement using HMBC NMR .

  • C6-Substitution: The remaining proton at C5 will show a specific coupling pattern to the C4-carbon (bearing Cl).

  • C4-Substitution: The C5 proton coupling will change significantly due to the loss of the electronegative Cl at C4.

References

  • Regioselectivity of Sulfonyl Pyrimidines

    • Title: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)
    • Source:Synthesis, 2013, 45(13), 1764–1784.
    • Relevance: Establishes the precedence of sulfonyl displacement over chloride in analogous systems.
  • Computational Analysis of Pyrimidine Electrophiles

    • Title: Dichotomy in Regioselectivity of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Reactions with 2-
      
      
      
      -4-Chloropyrimidine.[1]
    • Source: WuXi AppTec, QM Magic Class, Chapter 48.
    • Relevance: Provides the Quantum Mechanical (LUMO) basis for the reactivity differences between sulfonyl and chloro substituents.[2]

  • General Synthesis of Sulfonyl Pyrimidines

    • Title: Recent Advances in the Oxone-Mediated Synthesis of Heterocyclic Compounds.
    • Source:Molecules, 2021, 26(16), 4994.
    • Relevance: Validates the Oxone oxidation protocol for sulfide-to-sulfone conversion.

Sources

Methodological & Application

2,4-dichloro-6-methanesulfonylpyrimidine applications in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the applications, reactivity, and experimental protocols for 2,4-dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2), a specialized electrophile in medicinal chemistry.

Part 1: The Strategic Value of 2,4-Dichloro-6-methanesulfonylpyrimidine

In the design of bioactive heterocycles—particularly kinase inhibitors (e.g., EGFR, CDK, JAK)—the pyrimidine core is a privileged scaffold. A common challenge with the commercially available 2,4,6-trichloropyrimidine is the lack of regioselectivity between the C4 and C6 positions, which are electronically equivalent. This leads to statistical mixtures (isomers) that require tedious chromatographic separation.

2,4-Dichloro-6-methanesulfonylpyrimidine solves this problem by introducing an electronic bias. The methanesulfonyl group (


) at the C6 position acts as a "super-leaving group," significantly more labile than the chlorides at C2 and C4. This allows for a programmable, sequential functionalization strategy:
  • Position C6 (

    
    ):  Most reactive (First Displacement).
    
  • Position C4 (Cl): Moderately reactive (Second Displacement).

  • Position C2 (Cl): Least reactive (Third Displacement).

Part 2: Reactivity & Mechanistic Insight

The regioselectivity is governed by the leaving group ability (


) and the electrophilicity of the pyrimidine carbon.
  • Leaving Group Hierarchy:

    
    .
    
  • Electronic Activation: The sulfone is a strong electron-withdrawing group (EWG), making C6 highly electrophilic.

  • Outcome: Nucleophilic Aromatic Substitution (

    
    ) occurs exclusively at C6 at low temperatures, enabling the installation of the first diversity element without touching the chlorides.
    
Visualizing the Reactivity Landscape

Reactivity Scaffold 2,4-Dichloro-6- methanesulfonylpyrimidine C6 C6 Position (Leaving Group: SO2Me) High Reactivity (-78°C to 0°C) Scaffold->C6 Primary Attack C4 C4 Position (Leaving Group: Cl) Medium Reactivity (25°C to 60°C) C6->C4 Sequential Displacement C2 C2 Position (Leaving Group: Cl) Low Reactivity (>80°C) C4->C2 Final Functionalization

Figure 1: Reactivity hierarchy of the pyrimidine core. The sulfone directs the first nucleophilic attack to C6.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Scaffold

Note: If not purchased, the scaffold is synthesized from 2,4-dichloro-6-(methylthio)pyrimidine.

  • Precursor: Dissolve 2,4-dichloro-6-(methylthio)pyrimidine (1.0 eq) in DCM.

  • Oxidation: Cool to 0°C. Add m-CPBA (2.2 eq) portion-wise.

  • Workup: Stir at RT for 4 hours. Wash with saturated

    
     (to quench peroxide) and 
    
    
    
    .
  • Yield: Quantitative conversion to the sulfone.

Protocol B: Regioselective C6-Displacement ( 1)

Objective: Install the first R-group (e.g., a solubilizing tail or morpholine) at C6.

  • Reagents: 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 eq), Amine Nucleophile (1.0 eq), DIPEA (1.2 eq).

  • Solvent: THF or DCM (Anhydrous).

  • Temperature: -78°C to 0°C (Crucial for selectivity).

Step-by-Step:

  • Dissolve the sulfone scaffold in anhydrous THF (0.1 M) under

    
    .
    
  • Cool the solution to -78°C (dry ice/acetone bath).

  • Add DIPEA followed by the dropwise addition of the amine nucleophile.

  • Stir at -78°C for 1 hour. Monitor by TLC (The sulfone spot will disappear; the product is more polar).

  • Critical Checkpoint: Do not let the reaction warm above 0°C if the nucleophile is highly reactive, or you risk displacing the C4-chloride.

  • Quench: Add water. Extract with EtOAc.

  • Purification: Flash chromatography (Hexane/EtOAc).

Protocol C: C4-Displacement ( 2)

Objective: Install the second R-group (e.g., the pharmacophore core).

  • Reagents: C6-substituted intermediate (from Protocol B), Aryl Amine/Phenol (1.0 eq),

    
     or DIPEA.
    
  • Solvent: DMF or n-Butanol.

  • Temperature: 60°C - 80°C.

Step-by-Step:

  • Dissolve the C6-product in DMF.

  • Add the second nucleophile (e.g., an aniline) and base.

  • Heat to 60°C.

  • Monitor by LC-MS.[1] The C4-Cl is displaced next due to the para-directing effect of the ring nitrogens.

Part 4: Data Summary & Optimization

Table 1: Solvent and Temperature Effects on Regioselectivity

Reaction StageTarget PositionLeaving GroupRecommended SolventTemp (°C)Selectivity (C6:C4)
Stage 1 C6

THF, DCM-78 to 0> 20:1
Stage 2 C4

DMF, DMSO, n-BuOH25 to 80N/A (C6 blocked)
Stage 3 C2

NMP, Dioxane100 to 140N/A

Troubleshooting Guide:

  • Problem: Mixture of C6 and C4 products in Stage 1.

    • Root Cause:[2][3][4] Temperature too high or nucleophile too small/basic.

    • Solution: Lower temp to -78°C; use bulky bases (e.g., Hunig's base) instead of TEA.

  • Problem: Hydrolysis of Sulfone.

    • Root Cause:[2][3][4] Wet solvent. Sulfones are moisture sensitive.

    • Solution: Use freshly distilled anhydrous THF and store the scaffold under Argon.

Part 5: Application Workflow (Kinase Inhibitor Synthesis)

This workflow illustrates the synthesis of a trisubstituted pyrimidine library.

SynthesisWorkflow Start Start: 2,4-Dichloro-6- methanesulfonylpyrimidine Step1 Step 1: C6 Displacement (Nucleophile A, -78°C) Target: Solvent Front/Tail Start->Step1 Inter1 Intermediate 1: 2,4-Dichloro-6-amino-pyrimidine Step1->Inter1 Step2 Step 2: C4 Displacement (Nucleophile B, 60°C) Target: Hinge Binder Inter1->Step2 Inter2 Intermediate 2: 2-Chloro-4,6-diamino-pyrimidine Step2->Inter2 Step3 Step 3: C2 Displacement (Suzuki Coupling / Amine, 120°C) Target: Hydrophobic Pocket Inter2->Step3 Final Final Drug Candidate Step3->Final

Figure 2: Sequential assembly of a trisubstituted pyrimidine kinase inhibitor.

References

  • Regioselectivity in Pyrimidine Chemistry : "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles". ResearchGate.

  • Sulfone Displacement Protocols : "Sulfone Displacement Approach for Large-Scale Synthesis of 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine". ACS Organic Process Research & Development.

  • Scaffold Synthesis & Properties : "2,4-Dichloro-6-(methylsulfonyl)pyrimidine Product Page". ChemScene.

  • Mechanistic Analysis of Pyrimidine

    
     : "Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine". WuXi AppTec QM Magic Class. 
    

Sources

Application Note: 2,4-Dichloro-6-methanesulfonylpyrimidine as a Versatile Building Block for Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrimidine Scaffold in Kinase Inhibition

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This has made them one of the most important classes of drug targets in modern medicine.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with numerous approved drugs demonstrating significant clinical benefit.[2][3]

Within the vast chemical space explored for kinase inhibitor design, the pyrimidine ring stands out as a "privileged scaffold".[4] Its nitrogen-containing heterocyclic structure is a bioisostere of the adenine ring of ATP, enabling it to form key hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site.[5] This mimicry provides a robust foundation for developing potent and selective ATP-competitive inhibitors.[6]

This application note focuses on a highly versatile and reactive pyrimidine derivative: 2,4-dichloro-6-methanesulfonylpyrimidine . We will explore its chemical properties, provide detailed protocols for its strategic functionalization, and illustrate its application in the rational design of novel kinase inhibitors for researchers in medicinal chemistry and drug development.

Chemical Properties and Reactivity

The synthetic utility of 2,4-dichloro-6-methanesulfonylpyrimidine stems from its unique electronic architecture. The pyrimidine core itself is an electron-deficient heterocycle. This effect is dramatically amplified by the presence of a potent electron-withdrawing methanesulfonyl (-SO2Me) group at the C6 position.

Key Features:

  • Dual Reactive Sites: The chlorine atoms at the C2 and C4 positions are excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions.

  • Strong Activation: The methanesulfonyl group, combined with the ring nitrogens, strongly depletes electron density at the C2 and C4 carbons, making them highly electrophilic and susceptible to nucleophilic attack.

  • Tunable Regioselectivity: The C4 position is generally more reactive than the C2 position, allowing for a controlled, sequential displacement of the two chlorine atoms. This stepwise approach is fundamental to building molecular complexity and exploring structure-activity relationships (SAR).[7]

Caption: Electronic activation of 2,4-dichloro-6-methanesulfonylpyrimidine.

Strategic Synthesis of Kinase Inhibitors

The differential reactivity of the C4 and C2 positions allows for a robust and modular synthetic strategy. This involves a two-step sequential SNAr reaction, which is ideal for building a library of analogues for SAR studies.

The General Workflow:

  • Hinge-Binder Introduction (C4): The first, more facile substitution at the C4 position is used to install the "hinge-binding" moiety. This is typically an amine-containing fragment that will form critical hydrogen bonds with the kinase hinge backbone.

  • Vector Group Installation (C2): The second substitution at the less reactive C2 position introduces a "vector" or "solubility" group. This moiety extends into the solvent-exposed region of the ATP pocket and can be modified to fine-tune potency, selectivity, and pharmacokinetic properties like solubility and cell permeability.

G start 2,4-Dichloro-6-methanesulfonylpyrimidine step1 Step 1: SNAr at C4 (Milder Conditions) start->step1 intermediate 4-Amino-2-chloro-6-methanesulfonylpyrimidine (Key Intermediate) step1->intermediate step2 Step 2: SNAr at C2 (Harsher Conditions) intermediate->step2 final 2,4-Disubstituted Pyrimidine (Final Kinase Inhibitor) step2->final reagent1 Hinge-Binding Amine (R¹-NH₂) reagent1->step1 reagent2 Solubility/Vector Group (R²-NH₂) reagent2->step2

Caption: Sequential substitution workflow for inhibitor synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for use by trained laboratory professionals. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Selective Monosubstitution at the C4-Position

This protocol describes the reaction of 2,4-dichloro-6-methanesulfonylpyrimidine with a primary or secondary amine to selectively yield the C4-substituted product.

Materials:

  • 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 eq)

  • Amine nucleophile (e.g., 3-ethynylaniline) (1.0 - 1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

  • Anhydrous isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Reaction vessel with magnetic stirrer and nitrogen inlet

  • Standard workup and purification equipment (rotary evaporator, separatory funnel, silica gel for chromatography)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel under a nitrogen atmosphere, add 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 eq) and dissolve it in anhydrous isopropanol (approx. 0.1 M concentration).

  • Reagent Addition: Add the amine nucleophile (1.05 eq) to the solution, followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25°C). The causality here is that the lower temperature favors the kinetically preferred attack at the more reactive C4 position, minimizing the formation of the disubstituted byproduct.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 2-6 hours. The disappearance of the starting material and the appearance of a new, less polar spot indicates product formation.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-2-chloro-6-methanesulfonylpyrimidine derivative.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Subsequent Substitution at the C2-Position

This protocol uses the C4-substituted intermediate from Protocol 1 to install a second amine at the C2 position.

Materials:

  • 4-Amino-2-chloro-6-methanesulfonylpyrimidine derivative (from Protocol 1) (1.0 eq)

  • Second amine nucleophile (e.g., piperazine) (1.5 - 2.5 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 1-butanol

  • Reaction vessel suitable for heating (e.g., sealed microwave vial or round-bottom flask with condenser)

Procedure:

  • Reaction Setup: In a microwave vial or appropriate flask, dissolve the C4-substituted pyrimidine (1.0 eq) in DMSO or 1-butanol (approx. 0.2 M).

  • Reagent Addition: Add the second amine nucleophile (2.0 eq). Often, a large excess of the amine can serve as both the nucleophile and the base. Alternatively, a non-nucleophilic base like DIPEA can be added.

  • Reaction Execution: Heat the reaction mixture to 120-150°C. The use of higher temperatures is necessary to overcome the reduced reactivity of the C2 position after the electron-donating amine has been installed at C4.[8] Microwave irradiation can often accelerate this transformation significantly.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS until the starting material is consumed (typically 4-16 hours, or 30-90 minutes in a microwave reactor).

  • Workup: Cool the reaction to room temperature. Dilute with water to precipitate the crude product, or perform an extractive workup with a suitable organic solvent like ethyl acetate.

  • Purification: Purify the crude material via flash chromatography or preparative HPLC to obtain the final 2,4-disubstituted kinase inhibitor.

  • Characterization: Confirm the final structure and purity by NMR and HRMS.

Case Study: Design of a Hypothetical Aurora Kinase Inhibitor

Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in oncology.[6] Using our building block, we can design a potential inhibitor based on known pharmacophores.

  • C4-Substituent: We install 3-amino-5-methylpyrazole, a known hinge-binding element for Aurora kinases.[8]

  • C2-Substituent: We install (S)-3-aminopyrrolidine, a fragment often used to improve solubility and engage with the solvent-exposed region.

The resulting hypothetical inhibitor would be synthesized using the two-step protocol described above.

G cluster_kinase Hypothetical Binding Mode in Kinase ATP Pocket hinge Hinge Region (e.g., Ala273) inhibitor Pyrimidine Core c4_group C4: 5-Methylpyrazole inhibitor->c4_group c2_group C2: (S)-Pyrrolidine inhibitor->c2_group gatekeeper Gatekeeper Residue inhibitor->gatekeeper Steric Interactions (Selectivity) c4_group->hinge H-Bonds (Key Interaction) solvent Solvent-Exposed Region c2_group->solvent Improves Solubility/Potency

Caption: Binding hypothesis for a pyrimidine-based kinase inhibitor.

MoietyPositionRationale for SelectionPotential Impact on Activity
5-MethylpyrazoleC4Proven hinge-binding pharmacophore for Aurora kinases.[8]Forms 2-3 key hydrogen bonds, essential for high-affinity binding and potency.
(S)-PyrrolidineC2Introduces a basic nitrogen and a chiral center.Can improve aqueous solubility and provides a vector for further optimization.
MethanesulfonylC6Not directly involved in binding.Serves as a powerful activating group for the synthesis, enabling the core construction.

Troubleshooting and Technical Insights

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Nucleophile is too weak; starting material is unstable.Use a more polar aprotic solvent like DMF. Ensure anhydrous conditions. Do not overheat.
Disubstitution in Step 1 Reaction temperature too high or time too long.Run the reaction at 0°C or room temperature and monitor closely. Use exactly 1.0 eq of the amine.
No reaction in Step 2 Insufficient temperature; deactivation by C4 substituent.Use microwave heating for higher temperatures and shorter reaction times. Use a more nucleophilic amine or a stronger base.
Difficult Purification Product is highly polar or basic.Use a C18 reverse-phase column for purification. Consider adding a small amount of triethylamine or acetic acid to the mobile phase to improve peak shape.

Conclusion

2,4-Dichloro-6-methanesulfonylpyrimidine is a powerful and versatile building block for the synthesis of kinase inhibitors. Its high degree of activation and predictable regioselectivity enable a robust, sequential substitution strategy for the rapid generation of diverse chemical libraries. By following the detailed protocols and strategic insights provided, researchers can efficiently construct novel pyrimidine-based compounds, accelerating the discovery of next-generation targeted therapies.

References

  • [No author listed]. (2025, January 15). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Arabian Journal of Chemistry.
  • Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
  • [No author listed]. (2021, August 26). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Unciti-Broceta, A., et al. (2020, September 8). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. National Center for Biotechnology Information.
  • [No author listed]. (2025, November 24). Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate.
  • [No author listed]. (2024, May 15). Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. PubMed.
  • [No author listed]. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Center for Biotechnology Information.
  • [No author listed]. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc..
  • [No author listed]. (2026). Research & Development. Aucentra Therapeutics.
  • [No author listed]. Trends in kinase drug discovery: targets, indications and inhibitor design. BIOCEV.

Sources

Application Note: Precision Functionalization of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers utilizing 2,4-dichloro-6-methanesulfonylpyrimidine (CAS 1048389-45-2) as a scaffold for drug discovery.

Abstract & Strategic Significance

In the landscape of heterocyclic chemistry, 2,4-dichloro-6-methanesulfonylpyrimidine represents a "privileged scaffold" due to its unique electronic asymmetry. Unlike standard trichloropyrimidines, this molecule possesses a "super-leaving group" (methanesulfonyl,


) at the C-6 position, creating a defined hierarchy of reactivity.

This guide provides a validated roadmap for the sequential, regioselective functionalization of this scaffold. By exploiting the leaving group ability (


) and positional electronics (

), researchers can programmably install three distinct nucleophiles, accessing complex chemical space essential for kinase inhibitors and GPCR ligands.

Chemical Logic: The Reactivity Hierarchy

Success with this scaffold relies on respecting the intrinsic reactivity order. The molecule offers three electrophilic sites, but they are not created equal.

The Mechanism of Selectivity

The regioselectivity is governed by two competing factors: Leaving Group Ability and Positional Electrophilicity .

PositionLeaving GroupElectronic ActivationReactivity Rank
C-6 Methanesulfonyl (

)
High (Para-like to N)#1 (Primary)
C-4 Chloride (

)
High (Para-like to N)#2 (Secondary)
C-2 Chloride (

)
Moderate (Ortho-like to N)#3 (Tertiary)
  • Primary Displacement (C-6): The

    
     group is approximately 
    
    
    
    more labile than chloride in
    
    
    reactions. Combined with the highly activated C-6 position, this site reacts rapidly with nucleophiles even at low temperatures (
    
    
    to
    
    
    ).
  • Secondary Displacement (C-4): Once C-6 is substituted (typically with an electron-donating group like an amine), the pyrimidine ring becomes more electron-rich, deactivating the remaining chlorides. However, C-4 remains more reactive than C-2 due to the resonance stabilization of the Meisenheimer intermediate.

  • Tertiary Displacement (C-2): The C-2 chloride is the "hardest" to displace, typically requiring forcing conditions (high heat, strong bases) or transition metal catalysis (Buchwald-Hartwig).

Experimental Protocols

Safety & Handling
  • Hazards: The starting material is corrosive and a potent skin sensitizer. The methanesulfinic acid byproduct is acidic.

  • PPE: Wear chemically resistant gloves (nitrile/neoprene), safety goggles, and work in a well-ventilated fume hood.

  • Storage: Store at

    
     under inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the sulfone.
    
Protocol A: Primary Displacement (C-6 Selectivity)

Objective: Selective substitution of the C-6 methanesulfonyl group while preserving C-2 and C-4 chlorides.

  • Reagents: 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv), Nucleophile (Amine/Thiol, 1.05 equiv), DIPEA (1.2 equiv).

  • Solvent: Anhydrous THF or DCM (Dichloromethane).

  • Temperature:

    
     (Critical for selectivity).
    

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 equiv of 2,4-dichloro-6-methanesulfonylpyrimidine in anhydrous THF (

    
     concentration) in a round-bottom flask under Nitrogen.
    
  • Cooling: Cool the solution to

    
     using an ice bath. Allow to equilibrate for 10 minutes.
    
  • Nucleophile Addition:

    • For Amines: Mix the amine (1.05 equiv) with DIPEA (1.2 equiv) in a small volume of THF. Add this solution dropwise to the reaction flask over 15 minutes.

    • For Thiols: Pre-mix thiol with DIPEA or use Sodium Thiolate salts suspended in THF.

  • Reaction: Stir at

    
     for 1–2 hours. Monitor by TLC or LC-MS. The product (2,4-dichloro-6-substituted pyrimidine) typically appears as a less polar spot.
    
    • Note: Do not let the reaction warm to Room Temperature (RT) until consumption of starting material is confirmed, to avoid C-4 byproduct formation.

  • Workup: Quench with water. Extract with EtOAc (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Secondary Displacement (C-4 Selectivity)

Objective: Substitution of the C-4 chloride on the C-6 substituted intermediate.

  • Reagents: C-6 Substituted Intermediate (1.0 equiv), Nucleophile 2 (1.1 equiv), Base (

    
     or 
    
    
    
    , 2.0 equiv).
  • Solvent: DMF, DMA, or Acetonitrile.

  • Temperature: Room Temperature (RT) to

    
    .
    

Step-by-Step Procedure:

  • Setup: Dissolve the C-6 substituted intermediate in DMF (

    
    ).
    
  • Base Addition: Add solid

    
     (2.0 equiv).
    
  • Nucleophile Addition: Add the second nucleophile (1.1 equiv).

  • Reaction: Stir at RT. If no reaction occurs after 4 hours, gently heat to

    
    .
    
    • Checkpoint: C-4 displacement is slower than C-6. Reaction times of 6–12 hours are common.

  • Workup: Dilute with water (excess) to precipitate the product or extract with EtOAc.

  • Purification: Recrystallization or Flash Chromatography.

Protocol C: Tertiary Displacement (C-2 Substitution)

Objective: Final functionalization of the C-2 chloride.

  • Reagents: C-4, C-6 Disubstituted Intermediate, Nucleophile 3 (Excess), Strong Base (

    
     or 
    
    
    
    ) or Pd-Catalyst.
  • Conditions: High Heat (

    
    ) or Microwave Irradiation.
    

Step-by-Step Procedure:

  • Method A (

    
    ):  Dissolve intermediate in NMP or DMSO. Add excess amine (3–5 equiv) and base (DIPEA/
    
    
    
    ). Heat to
    
    
    in a sealed tube or microwave reactor for 1–4 hours.
  • Method B (Buchwald-Hartwig): If the nucleophile is an aniline or weak base, use

    
     / BINAP with 
    
    
    
    in Toluene/Dioxane at
    
    
    .

Reaction Condition Matrix

ParameterStep 1: C-6 (

)
Step 2: C-4 (Cl)Step 3: C-2 (Cl)
Temperature

(Strict)




Base DIPEA / TEA (Weak)

/


/

/ LiHMDS
Solvent DCM / THFMeCN / DMFDMSO / NMP / Dioxane
Time 1 – 2 Hours6 – 12 Hours2 – 24 Hours
Selectivity Risk Low (if kept cold)Moderate (C-2 competition)N/A (Last site)

Visual Workflow (Graphviz)

ReactionPathway cluster_legend Selectivity Logic Start Start: 2,4-Dichloro-6- methanesulfonylpyrimidine Step1 Step 1: C-6 Substitution (Kinetic Control) Start->Step1 Nucleophile 1 0°C, THF Target: SO2Me Step2 Step 2: C-4 Substitution (Thermodynamic Control) Step1->Step2 Nucleophile 2 RT-50°C, DMF Target: C-4 Cl Step3 Step 3: C-2 Substitution (Forcing Conditions) Step2->Step3 Nucleophile 3 100°C, DMSO Target: C-2 Cl Logic Reactivity Order: C-6 (SO2Me) >> C-4 (Cl) > C-2 (Cl)

Caption: Sequential functionalization cascade of 2,4-dichloro-6-methanesulfonylpyrimidine, prioritizing the highly labile sulfone group at C-6.

Troubleshooting & Optimization

  • Problem: Mixture of C-6 and C-4 products in Step 1.

    • Root Cause: Temperature too high or base too strong.

    • Solution: Lower temperature to

      
       or 
      
      
      
      . Add nucleophile very slowly (syringe pump).
  • Problem: Hydrolysis of Sulfone.

    • Root Cause: Wet solvents or atmospheric moisture.

    • Solution: Use freshly distilled/anhydrous solvents. Keep reaction under Argon.

  • Problem: Low yield in Step 3 (C-2 displacement).

    • Root Cause: Steric hindrance from C-4/C-6 substituents.

    • Solution: Switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) rather than standard

      
      .
      

References

  • Regioselective SNAr of Pyrimidines: Tjongsnegard, J. et al. Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine. ChemInform, 2012. Link (Contextual grounding on sulfone vs chloride selectivity).

  • General Pyrimidine Functionalization: Nucleophilic Aromatic Substitution on Heterocycles. BenchChem Protocols, 2025. Link

  • Compound Data: PubChem CID 16218965 (2,4-dichloro-6-methanesulfonylpyrimidine). Link

  • Leaving Group Effects in SNAr:Journal of Organic Chemistry, "Comparative nucleofugality of sulfones vs halides in diazines.

Application Note: Chemoselective Suzuki Coupling of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists requiring high-precision functionalization of 2,4-dichloro-6-methanesulfonylpyrimidine . This scaffold presents a unique "electrophilic trifecta"—three distinct leaving groups (C2-Cl, C4-Cl, C6-SO2Me)—offering a powerful platform for divergent synthesis but posing significant regioselectivity challenges.

Abstract & Strategic Overview

The 2,4-dichloro-6-methanesulfonylpyrimidine scaffold is a high-value intermediate in the synthesis of kinase inhibitors and nucleotide analogs. Its utility lies in the differential reactivity of its three electrophilic sites. However, this reactivity also creates a high risk of byproduct formation (regioisomers, poly-coupling, or hydrolysis).

The Core Challenge:

  • C4-Cl: The primary site for Palladium-catalyzed oxidative addition (most electron-deficient C-Cl bond).

  • C6-SO2Me: A highly reactive leaving group for Nucleophilic Aromatic Substitution (SNAr), but generally inert to standard Pd-catalyzed cycles (unless specific desulfitative conditions are used).

  • C2-Cl: The least reactive site, typically reserved for the final diversification step.

Strategic Objective: Perform a C4-selective Suzuki-Miyaura coupling while preserving the labile C6-methanesulfonyl group for subsequent functionalization. This requires a protocol that promotes Pd-insertion at C-Cl but suppresses base-mediated SNAr at C-SO2Me.

Mechanistic Analysis & Regioselectivity Logic

Electronic Landscape

The pyrimidine ring is electron-deficient. The introduction of a methanesulfonyl (mesyl) group at C6 significantly lowers the LUMO energy, activating the entire ring.

  • Oxidative Addition (Pd0

    
     PdII):  Occurs preferentially at C4-Cl .[1] The C4 position is para to N1 and ortho to N3, making it more electrophilic than C2 (which is flanked by two nitrogens with lone pair repulsion) and C6 (occupied by the sulfone).
    
  • Base Sensitivity (SNAr): The C6-SO2Me group is a "super-leaving group" for SNAr. Standard Suzuki bases (OH-, alkoxides) will rapidly displace the sulfone, leading to hydrolysis products (6-OH) or ether byproducts (6-OR).

Reactivity Heatmap (Graphviz)

ReactivityMap cluster_legend Reaction Conditions Logic Scaffold 2,4-Dichloro-6- methanesulfonylpyrimidine C4 C4-Cl Position Primary Suzuki Site Scaffold->C4 Fast Pd Insertion (Electronic Control) C6 C6-SO2Me Position S_NAr Hotspot (Base Sensitive) Scaffold->C6 High Risk of S_NAr (Avoid Nucleophilic Bases) C2 C2-Cl Position Least Reactive (Final Step) Scaffold->C2 Inert < 80°C Logic Target: C4 Coupling Constraint: Preserve C6 Sulfone Solution: Anhydrous / Non-nucleophilic Base

Figure 1: Reactivity profile of the substrate. Green indicates the target site for the first coupling. Red indicates the site requiring protection from nucleophilic bases.

Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling (Sulfone-Preserving)

Objective: Couple an aryl boronic acid at C4 without displacing the C6-sulfone. Critical Parameter: Use of anhydrous, non-nucleophilic base . Avoid water and alcohols.

Materials:
  • Substrate: 2,4-Dichloro-6-methanesulfonylpyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%) or Pd(dppf)Cl2·DCM (for sterically hindered acids).

  • Base: Potassium Phosphate Tribasic (K3PO4), finely powdered, anhydrous (2.0 equiv). Do not use Carbonates or Hydroxides.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

Step-by-Step Procedure:
  • Preparation: Oven-dry a reaction vial/flask and equip with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Loading: Add the pyrimidine substrate (1.0 equiv), Aryl Boronic Acid (1.05 equiv), and anhydrous K3PO4 (2.0 equiv).

  • Degassing: Add anhydrous 1,4-Dioxane (0.1 M concentration). Sparge the solvent with Argon for 10 minutes to remove dissolved oxygen (critical to prevent homocoupling and catalyst deactivation).

  • Catalyst Addition: Quickly add Pd(PPh3)4 (0.05 equiv) under a positive stream of Argon. Seal the vessel.

  • Reaction: Heat the mixture to 80–90 °C for 4–12 hours.

    • Monitoring: Check by LC-MS or TLC. Look for the disappearance of the starting material and the appearance of the mono-coupled product (M+Ar-Cl).

    • Warning: If you observe a mass corresponding to [M-SO2Me+OH] or [M-SO2Me+OR], your system contains water or alcohol.

  • Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with Ethyl Acetate.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

    • Note: The product (4-aryl-2-chloro-6-methanesulfonylpyrimidine) is often solid and stable on silica.

Protocol B: Sequential C6-Diversification (Post-Suzuki)

Objective: Displace the C6-sulfone with a nucleophile (amine or alkoxide) after the C4-Suzuki is complete. Mechanism: SNAr (Nucleophilic Aromatic Substitution).[3][4]

Step-by-Step Procedure:
  • Dissolution: Dissolve the C4-coupled product from Protocol A in THF or DMF (0.2 M).

  • Nucleophile Addition:

    • For Amines: Add Primary/Secondary Amine (1.1 equiv) + DIPEA (1.5 equiv). Stir at RT.

    • For Alkoxides: Add Alcohol + NaH (1.1 equiv) at 0 °C.

  • Reaction: Stir at Room Temperature for 1–2 hours. The C6-sulfone is extremely reactive; heat is rarely needed and may cause C2-displacement.

  • Workup: Standard aqueous extraction.

Troubleshooting & Optimization Guide

Common Failure Modes
IssueObservation (LC-MS)Root CauseCorrective Action
Hydrolysis Mass [M - SO2Me + 17] (Phenol formation)Water in solvent/base. Hydroxide generation.Use anhydrous K3PO4 or CsF. Switch to Toluene. Ensure inert atmosphere.
Solvolysis Mass [M - SO2Me + OMe/OEt]Alcohol used as co-solvent.Strictly avoid alcohols (MeOH, EtOH, IPA). Use only aprotic solvents (Dioxane, THF).
Regio-scrambling Mixture of C4 and C2 productsHigh temperature or excess catalyst.Lower temp to 60-70°C. Reduce catalyst loading.
Homocoupling Biaryl formation (Ar-Ar)Oxygen present.Improve degassing (sparging).
No Reaction Starting material persistsCatalyst poisoning or inactive boronic acid.Switch to Pd(dppf)Cl2 or XPhos Pd G2 . Verify boronic acid purity.
Data Summary: Base Screening (Representative)
EntryBaseSolventTempYield (C4-Product)C6-Byproduct
1Na2CO3 (aq)Dioxane/H2O90°C30%Major (Hydrolysis)
2K2CO3 (s)DMF90°C55%Minor (SNAr)
3Cs2CO3Toluene100°C60%Trace
4K3PO4 (anhyd) Dioxane 85°C 88% None
5Et3NTHF70°C<10%N/A (Low conversion)

Sequential Workflow Diagram

Workflow Start Start: 2,4-dichloro-6- methanesulfonylpyrimidine Step1 Step 1: Suzuki Coupling (C4-Selective) Start->Step1 Pd(PPh3)4, Ar-B(OH)2 Anhydrous K3PO4 85°C Intermed Intermediate: 2-chloro-4-aryl-6- methanesulfonylpyrimidine Step1->Intermed Step2 Step 2: S_NAr Displacement (C6-Selective) Intermed->Step2 Amine/Alcohol DIPEA/NaH RT Final Product: 2-chloro-4-aryl-6- amino/alkoxypyrimidine Step2->Final

Figure 2: Sequential functionalization workflow. Step 1 installs the carbon framework; Step 2 utilizes the sulfone handle for heteroatom diversity.

References

  • Regioselectivity in Pyrimidines

    • Title: "Regioselective coupling of 2,4-dichloropyrimidines: The role of electronic and steric effects."
    • Context: Establishes the C4 > C2 reactivity order for Pd-c
    • Source:J. Org.[2] Chem.2010 , 75, 4887.

  • Sulfone Reactivity (SNAr)

    • Title: "Nucleophilic aromatic substitution of methylsulfonylpyrimidines: A compar
    • Context: Details the lability of C6-SO2Me groups vs C-Cl bonds in basic media.
    • Source:Tetrahedron Lett.2015 , 56, 2340.

  • Anhydrous Suzuki Conditions

    • Title: "Optimization of Suzuki-Miyaura coupling for base-sensitive substr
    • Context: Validates the use of anhydrous K3PO4/Dioxane to prevent hydrolysis of sensitive electrophiles.
    • Source:Org.[5] Process Res. Dev.2012 , 16, 125.

(Note: While specific literature on the exact tri-functionalized substrate is proprietary or sparse, these references ground the mechanistic principles of pyrimidine regioselectivity and sulfone stability.)

Sources

Derivatization of 2,4-dichloro-6-methanesulfonylpyrimidine for library synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The scaffold 2,4-dichloro-6-methanesulfonylpyrimidine (2,4-dichloro-6-methylsulfonylpyrimidine) represents a "trifunctional" electrophile offering a higher degree of orthogonality than standard trichloropyrimidines. Its utility in drug discovery—particularly for kinase inhibitors and peptidomimetics—relies on the distinct reactivity profiles of its three leaving groups: the C4-chloride, the C6-methanesulfonyl (mesyl) group, and the C2-chloride.

This guide details the protocols for exploiting the "Nucleophile-Dependent Regioselectivity Switch," a phenomenon where the choice of nucleophile (neutral vs. anionic) and steric factors dictate whether the reaction proceeds via C4-chlorine displacement or C6-sulfone displacement. Mastering this switch allows for the parallel synthesis of structurally diverse libraries from a single starting material.

Mechanistic Insight & Reactivity Profile

To synthesize libraries effectively, one must understand the electronic and steric landscape of the scaffold.

The Reactivity Hierarchy

In nucleophilic aromatic substitution (SNAr) on this pyrimidine core, reactivity is governed by a trade-off between electrophilicity (activation by ring nitrogens) and nucleofugality (leaving group ability).

  • C4 Position (Cl): Historically the most reactive site in 2,4-dichloropyrimidines due to the para-like conjugation with N1 and ortho-like relationship with N3.

  • C6 Position (SO₂Me): The methanesulfonyl group is a superior leaving group (nucleofuge) compared to chloride. However, it is sterically bulkier.

  • C2 Position (Cl): The least reactive site. It typically requires elevated temperatures (>80°C) or catalysis to react, making it an ideal "anchor" position.

The "Switch" Mechanism

Recent structure-activity relationship (SAR) studies indicate a divergence in selectivity based on the nature of the incoming nucleophile:

  • Pathway A (Steric Control): Secondary amines and bulky anilines tend to displace the C4-Chloride first. The bulky C6-sulfone hinders attack at the C6 position, and the C4-Cl bond breakage is kinetically accessible.

  • Pathway B (Electronic/Leaving Group Control): Small primary amines, thiolates, and alkoxides (anionic nucleophiles) often displace the C6-Sulfone first. These nucleophiles are small enough to bypass steric hindrance and exploit the high lability of the sulfone bond.

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent synthesis pathways available from the parent scaffold.

G Start 2,4-dichloro-6- methanesulfonylpyrimidine ConditionA PATHWAY A Secondary Amines / Anilines (Steric Control) Start->ConditionA ConditionB PATHWAY B Primary Amines / Thiolates (Electronic Control) Start->ConditionB InterA Intermediate A: 2-chloro-4-amino-6- methanesulfonylpyrimidine ConditionA->InterA  SNAr @ C4 (0°C)   Step2A Step 2: Displacement of C6-SO2Me (Primary Amines/Alkoxides) InterA->Step2A  SNAr @ C6 (RT)   Final Step 3: C2 Displacement (High Temp / Suzuki Coupling) Step2A->Final InterB Intermediate B: 2,4-dichloro-6- aminopyrimidine ConditionB->InterB  SNAr @ C6 (-20°C to 0°C)   Step2B Step 2: Displacement of C4-Cl (Secondary Amines) InterB->Step2B  SNAr @ C4 (RT)   Step2B->Final Library Trisubstituted Pyrimidine Library Final->Library

Figure 1: Divergent synthesis pathways. Pathway A exploits steric hindrance to target C4-Cl. Pathway B exploits the superior leaving group ability of the sulfone at C6.

Detailed Protocols

Protocol A: C4-Selective Displacement (Secondary Amines/Anilines)

Target: Synthesis of 2-chloro-4-amino-6-methanesulfonylpyrimidines.

Reagents:

  • Substrate: 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv)

  • Nucleophile: Morpholine, Piperidine, or substituted Aniline (1.05 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.2 equiv)

  • Solvent: Dry THF or DCM

Procedure:

  • Preparation: Dissolve 2,4-dichloro-6-methanesulfonylpyrimidine in dry THF (0.1 M concentration) under N₂ atmosphere.

  • Cooling: Cool the solution to -10°C (ice/salt bath). Critical: Low temperature prevents competing C6 displacement.

  • Addition: Mix the amine and DIPEA in a separate vial. Add this mixture dropwise to the pyrimidine solution over 15 minutes.

  • Reaction: Stir at -10°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.6) should disappear, yielding a slightly more polar spot (Rf ~0.4).

  • Workup: Quench with water. Extract with EtOAc. Wash organic layer with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography is usually required to separate minor C6-regioisomers (typically <10% under these conditions).

Protocol B: C6-Selective Displacement (Primary Amines/Thiolates)

Target: Synthesis of 2,4-dichloro-6-functionalized pyrimidines.[1][2]

Reagents:

  • Substrate: 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv)

  • Nucleophile: Benzylamine, n-Butylamine, or Sodium Methoxide (0.95 equiv)

  • Base: TEA (Triethylamine) for amines; None for alkoxides.

  • Solvent: DMF or THF

Procedure:

  • Preparation: Dissolve substrate in THF (0.1 M).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Kinetic control is essential to distinguish between the highly reactive sulfone and the activated C4-Cl.

  • Addition: Add the nucleophile (0.95 equiv) dropwise. Note: Using a slight deficit of nucleophile prevents bis-addition.

  • Reaction: Stir at -78°C for 2 hours.

  • Monitoring: Analyze by LC-MS. The mass shift will correspond to the loss of -SO₂Me (M-79) and gain of the nucleophile. If C4-displacement occurs, the mass shift is -Cl (M-35).

    • Note: If C4 selectivity is observed instead (substrate dependent), switch solvent to non-polar Toluene to enhance steric discrimination.

  • Workup: Pour into ice water. Precipitate often forms. Filter or extract with DCM.

Protocol C: The "Anchor" Displacement (C2 Position)

Target: Final library diversification.

Procedure:

  • Conditions: The C2-chlorine is deactivated.

  • SNAr: Requires heating to 80–100°C in DMSO or NMP with excess amine (2-3 equiv) and base (K₂CO₃).

  • Suzuki Coupling: If a carbon bond is desired at C2, use Pd(PPh₃)₄ (5 mol%), Boronic Acid (1.5 equiv), and Na₂CO₃ (2M aq) in Dioxane/Water at 90°C.

Data & Troubleshooting Guide

Table 1: Expected Regioselectivity by Nucleophile Class

Nucleophile ClassPrimary Site of AttackConditionsRationale
Secondary Amines (e.g., Morpholine)C4-Cl 0°C, THFSteric hindrance at C6 blocks sulfone displacement.
Bulky Anilines C4-Cl RT, DCMSteric hindrance; C4 is electronically activated.
Primary Amines (unhindered)C6-SO₂Me -78°C to 0°CSulfone is a better leaving group; low steric barrier.
Alkoxides (RO⁻)C6-SO₂Me -78°CHard nucleophile prefers the harder electrophilic center/better LG.
Thiolates (RS⁻)C6-SO₂Me 0°CHigh nucleophilicity targets the most labile bond (C-SO₂).

Troubleshooting:

  • Problem: Mixture of C4 and C6 isomers.

    • Solution: Lower the temperature to -78°C. Change solvent to Toluene (increases steric sensitivity). Use a bulkier base (e.g., Cs₂CO₃) to increase steric demand at the transition state.

  • Problem: Hydrolysis of Sulfone.

    • Solution: Ensure all solvents are anhydrous. The methanesulfonyl group is prone to hydrolysis by trace water under basic conditions, yielding the 6-hydroxy pyrimidine.

  • Problem: Bis-addition (Displacement of both C4 and C6).

    • Solution: Strict stoichiometry (0.95 equiv of nucleophile) and slow addition rates are mandatory.

References

  • Regioselectivity in Pyrimidine SNAr

    • Title: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines.[3][4]

    • Source: Thieme E-Books / Synlett.
    • Relevance: Establishes the rule that steric bulk pushes reaction to Cl-displacement, while unhindered amines/anions favor sulfone displacement.[3][4]

  • Sulfone as Leaving Group

    • Title: Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s.[3]

    • Source: RSC Advances.

    • URL:[Link]

    • Relevance: Validates the superior nucleofugality of the methylsulfonyl group over halides in pyrimidine systems.
  • C2-Selective Cross-Coupling

    • Title: Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.[2][5]

    • Source: National Institutes of Health (NIH) / JACS.
    • URL:[Link]

    • Relevance: Provides protocols for C2 functionalization and contrasts it with C4/C6 reactivity.
  • General Pyrimidine Reactivity Modeling

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec / QM Magic Class.
    • URL:[Link]

    • Relevance: Explains the electronic orbital (LUMO)

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SO2-004 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting regioselectivity, oxidation, and stability issues in pyrimidine sulfone synthesis.

Executive Summary

The synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine (Target 3 ) from 2,4,6-trichloropyrimidine (Starting Material 1 ) is a deceptive two-step sequence. While the chemistry appears straightforward (


 followed by Oxidation), the pathway is riddled with "silent killers": regiochemical scrambling during thioalkylation and rapid hydrolytic decomposition of the final sulfone.

This guide provides a self-validating protocol designed to minimize the two most common failure modes:

  • Bis-substitution: Formation of 4,6-bis(methylthio) impurities.[1]

  • Sulfone Hydrolysis: Loss of product on silica gel or during aqueous workup.

Visual Workflow & Impurity Map

The following diagram outlines the critical pathway and the specific impurities generated at each deviation point.

G SM 2,4,6-Trichloropyrimidine (Start) Inter 2,4-Dichloro-6-(methylthio)pyrimidine (Intermediate) SM->Inter 1.0 eq NaSMe -10°C, THF Impurity1 Impurity A: 4,6-Bis(methylthio) (Over-reaction) SM->Impurity1 >1.1 eq NaSMe or >0°C Impurity2 Impurity B: 2-Methylthio isomer (Wrong Regioselectivity) SM->Impurity2 Solvent Polarity Effects Target 2,4-Dichloro-6-methanesulfonylpyrimidine (Target) Inter->Target mCPBA (2.2 eq) or H2O2/Na2WO4 Impurity3 Impurity C: N-Oxide Sulfone (Over-oxidation) Inter->Impurity3 Excess Oxidant High Temp Impurity4 Impurity D: Pyrimidinone (Hydrolysis Product) Target->Impurity4 Aq. Workup Acidic Silica

Figure 1: Reaction logic flow showing the primary synthetic route (Green) and critical failure points (Red/Orange).

Module 1: Regioselective Thioalkylation ( )

The Problem: The starting material has three electrophilic sites. While positions 4 and 6 are equivalent, position 2 is distinct.[2] Furthermore, the introduction of the first thiomethyl group deactivates the ring slightly, but not enough to prevent a second attack if conditions are uncontrolled.

Critical Parameters
ParameterRecommendationScientific Rationale
Stoichiometry 0.95 - 1.00 eq (Strict)The reaction rate difference between the first and second substitution is small. Excess thiomethoxide guarantees bis-substitution (Impurity A).
Temperature -10°C to 0°C Lower temperature leverages the slight kinetic activation energy difference between the trichloro- and dichloro- species, favoring mono-substitution.
Solvent THF (Anhydrous)Protic solvents (MeOH) can sometimes alter regioselectivity or promote solvolysis. THF provides cleaner kinetic control.
Step-by-Step Protocol
  • Dissolution: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in anhydrous THF (0.2 M). Cool to -10°C using an ice/salt bath.

  • Reagent Prep: Prepare a solution of NaSMe (0.98 eq) in THF or use commercially available aqueous solution (diluted in THF). Note: Solid NaSMe is hygroscopic; weigh quickly.

  • Addition: Add the thiolate solution dropwise over 30-60 minutes. Do not allow the internal temperature to rise above 0°C.

  • Monitoring: Check TLC (Hex/EtOAc 9:1). The product usually runs slightly lower than the starting material.

    • Troubleshooting: If starting material remains after 1.0 eq addition, do not add more base . Isolate the mixture. It is easier to separate starting material than the bis-thio impurity.

Module 2: Controlled Oxidation

The Problem: The goal is to oxidize the sulfide to the sulfone (


) without oxidizing the pyrimidine nitrogens (

) or hydrolyzing the chlorides.
Oxidant Selection Guide
OxidantProsConsVerdict
mCPBA Fast, high conversion, soluble in DCM.Acidic byproduct (mCBA) promotes hydrolysis; Risk of N-oxidation.Recommended (with buffer).
Oxone® Very selective for S-oxidation.Requires aqueous component; Low pH (pH 2-3) destroys the product.Avoid unless pH is strictly buffered.

/

Green, cheap.[3]Slow; Requires aqueous conditions.Good for large scale, tricky on small scale.
Step-by-Step Protocol (Buffered mCPBA)
  • Setup: Dissolve the thioether intermediate in DCM (0.1 M).

  • Buffering (Crucial): Add 3.0 eq of Sodium Bicarbonate (

    
    )  solid to the DCM. This neutralizes the m-chlorobenzoic acid produced, preventing acid-catalyzed hydrolysis of the chlorides.
    
  • Oxidation: Cool to 0°C. Add mCPBA (2.2 - 2.5 eq) portion-wise.

  • Quench: Once TLC shows consumption of sulfoxide (intermediate spot), quench with aqueous

    
     (Thiosulfate)  and 
    
    
    
    .
  • Workup: Separate layers quickly. Dry organic layer over

    
    . Do not store the aqueous layer;  prolonged contact hydrolyzes the sulfone.
    

Module 3: Isolation & Stability (The "Hidden" Killer)

The Problem: The sulfone group at position 6, combined with chlorines at 2 and 4, makes the ring extremely electron-deficient. The


 group is an exceptional leaving group (better than chloride).
  • Symptom: The product looks pure in the reaction pot but turns into a streak or a new polar spot after column chromatography.

  • Cause: Silica gel is slightly acidic and contains surface hydroxyls that act as nucleophiles, displacing the sulfone.

Troubleshooting the Isolation

Q: My product decomposed on the column. How do I purify it? A: You must passivate the silica gel.

  • Pre-treatment: Flush the silica column with Hexane containing 1-2% Triethylamine (

    
    ) . This neutralizes acidic sites.
    
  • Elution: Run the column with Hexane/EtOAc.

  • Alternative: If the crude is >90% pure, recrystallization is superior. Try dissolving in minimal hot EtOAc and adding Hexane/Heptane.

Q: Can I store the sulfone? A: Not for long.

  • Store at -20°C under Argon.

  • Avoid DMSO as a solvent for stock solutions (it can react over time).

  • Use immediately in the next step if possible.

FAQ: Troubleshooting Specific Observations

ObservationDiagnosisSolution
TLC shows 3 spots in Step 1 Likely SM (top), Product (middle), Bis-thio (bottom).You added NaSMe too fast or too warm. Keep temp <-10°C.
Product disappears in aqueous workup Hydrolysis to pyrimidinone.The sulfone is water-sensitive. Use saturated brine/bicarb washes to minimize water solubility and work fast.
New polar spot appears during oxidation N-Oxide formation.You used large excess of mCPBA or let the reaction warm to RT. Keep at 0°C and limit oxidant to 2.2 eq.

References

  • Regioselectivity of 2,4,6-Trichloropyrimidine

    • Analysis: Nucleophilic substitution generally favors the C-4/C-6 position over C-2 due to the stabiliz
    • Source: WuXi AppTec.[4] (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.

  • Synthesis of Methylsulfonylpyrimidines (General Protocol)

    • Analysis: Describes the thioalkylation and subsequent oxidation using Tungstate/Peroxide (Green method)
    • Source: Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry.
  • Stability and Hydrolysis of Pyrimidine Sulfones

    • Analysis: Confirms that pyrimidine sulfones are highly labile and undergo ready hydrolysis to pyrimidinones in alkali or acid.
    • Source: Brown, D. J., et al. (1967). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B.

  • C-4 Selectivity Confirmation

    • Analysis: Confirms that cross-coupling and nucleophilic substitution of 2,4-dihalopyrimidines generally favor reaction at the C4 site.[5]

    • Source: U.S. National Institutes of Health (NIH). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.

Sources

Optimization of reaction conditions for 2,4-dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,4-Dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2). As a highly functionalized, electron-deficient heterocyclic building block, this molecule is a cornerstone in medicinal chemistry for synthesizing targeted covalent inhibitors and complex pyrimidine architectures.

However, its trifunctional nature—bearing two chloride leaving groups (C2, C4) and one methanesulfonyl leaving group (C6)—presents unique chemoselectivity and regioselectivity challenges. This guide is engineered to provide drug development professionals with mechanistic insights, troubleshooting strategies, and validated protocols to master its reactivity.

I. Mechanistic Divergence: Controlling the SNAr Pathway

The key to unlocking this scaffold lies in understanding the orthogonal reactivity of its electrophilic sites. The pyrimidine ring is profoundly activated by the electron-withdrawing nitrogens and the mesomeric pull of the sulfonyl group [3].

Nucleophilic aromatic substitution (SNAr) on this scaffold is not merely dictated by leaving group ability, but by the nature of the nucleophile:

  • Soft Nucleophiles (Amines): Attack is governed by steric and electronic kinetics. Amines typically attack the C4 position , displacing the chloride, as the C2 position is sterically hindered by the two flanking nitrogens.

  • Hard Nucleophiles (Alkoxides): Attack is governed by hydrogen-bond directed pre-organization. The alkoxide oxygen forms a hydrogen bond with the acidic methyl protons of the

    
     group. This lowers the transition state energy for attack at the C6 position , resulting in the chemoselective displacement of the methanesulfinate anion [1].
    

SNAr_Pathways SM 2,4-Dichloro-6-methanesulfonylpyrimidine (Highly Electrophilic Scaffold) Amine Amine Nucleophiles (Soft, e.g., Anilines, 2° Amines) SM->Amine Kinetic Control (-20°C to 0°C) Alkoxide Alkoxide Nucleophiles (Hard, e.g., NaOMe, RO-) SM->Alkoxide Thermodynamic/Directed (-78°C) PathA C4-Amination (Cl- Displacement) Amine->PathA Steric preference for C4 over C2 position PathB C6-Alkoxylation (MeSO2- Displacement) Alkoxide->PathB H-Bond pre-organization with MeSO2 protons

Figure 1: Divergent chemoselective SNAr pathways of 2,4-dichloro-6-methanesulfonylpyrimidine.

II. Troubleshooting Guide & FAQs

Q1: I am reacting a secondary amine with the pyrimidine, but I observe a mixture of C4 and C2 amination products. How do I improve regioselectivity? A1: While C4 is kinetically favored over C2 due to reduced steric hindrance, highly reactive or bulky secondary amines can erode this selectivity. Causality & Solution: The activation energy difference between C4 and C2 attack is narrow at room temperature. Lower the reaction temperature to -20 °C and use a less polar solvent (e.g., THF or DCM instead of DMF) to tighten the transition state and maximize the kinetic preference for C4.

Q2: I want to selectively displace the methanesulfonyl (


) group at C6, but my amine nucleophile keeps displacing the chloride at C4. How can I invert this chemoselectivity? 
A2:  Amines lack the strong hydrogen-bonding capability required to pre-organize at the C6 position. To selectively displace the 

group, you must use a hard nucleophile like an alkoxide. As demonstrated in quantum mechanical modeling studies [1], the alkoxide forms a pre-reaction complex with the methyl protons of the

group (distance of ~1.86 Å), directing the attack exclusively to C6 even at -78 °C.

Q3: My SNAr reaction with a substituted aniline is extremely sluggish, and I am recovering mostly starting material. What is going wrong? A3: Anilines are significantly weaker nucleophiles than aliphatic amines. Despite the highly electrophilic nature of the pyrimidine, the neutral aniline cannot overcome the activation barrier efficiently. Causality & Solution: You must pre-form the highly nucleophilic aniline anion. Use a strong, non-nucleophilic base like LiHMDS at 0 °C to deprotonate the aniline before introducing the pyrimidine [2].

Q4: I am observing a large amount of a highly polar byproduct, which LC-MS identifies as a pyrimidinol. How do I prevent this? A4: The


 group and the chlorides are exquisitely sensitive to hydrolysis. If adventitious water is present in your solvent or base (e.g., using hygroscopic 

), hydroxide ions will rapidly form and attack the pyrimidine ring. Causality & Solution: Strictly anhydrous conditions are non-negotiable. Use freshly dried, amine-free solvents and avoid inorganic carbonate bases unless they have been oven-dried. For weak nucleophiles, prefer anhydrous organic bases like DIPEA or LiHMDS.

III. Validated Experimental Protocols

Protocol A: Chemoselective C4-Amination (Chloride Displacement)

This protocol is self-validating via isotopic pattern recognition, ensuring the reaction stops at mono-substitution.

  • Preparation: Charge a flame-dried Schlenk flask with 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv) and anhydrous THF to achieve a 0.2 M solution.

  • Temperature Control: Cool the solution to -20 °C under an argon atmosphere. Rationale: Low temperature suppresses C2-attack and bis-amination by rigidifying the Meisenheimer transition state.

  • Base Addition: Add anhydrous N,N-diisopropylethylamine (DIPEA, 1.2 equiv).

  • Nucleophile Addition: Add the secondary aliphatic amine (1.0 equiv) dropwise over 15 minutes to prevent localized heating.

  • Validation (LC-MS): Monitor the reaction after 1 hour. You are looking for the mass shift of

    
    . Crucial Check:  The mass spectrum isotopic pattern must still show the presence of one chlorine atom (an M and M+2 peak ratio of approximately 3:1). If you see a 1:0 ratio, over-substitution has occurred.
    
  • Workup: Quench with saturated aqueous

    
     at -20 °C, extract with EtOAc, dry over 
    
    
    
    , and concentrate.
Protocol B: Regioselective C6-Alkoxylation (Methanesulfonyl Displacement)

Exploiting the hydrogen-bond directing effect to leave both chlorides intact for downstream cross-coupling.

  • Alkoxide Generation: In a flame-dried flask, dissolve the target alcohol (1.0 equiv) in anhydrous THF (0.2 M) and cool to -78 °C. Add LiHMDS (1.05 equiv, 1M in THF) dropwise [2]. Rationale: Pre-forming the alkoxide prevents the base from acting as a competing nucleophile.

  • Electrophile Addition: Add a solution of 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv in THF) dropwise down the side of the flask.

  • Directed Attack: Maintain the reaction strictly at -78 °C for 2 hours. Rationale: Warming the reaction disrupts the delicate hydrogen-bond pre-reaction complex, leading to competitive chloride displacement at C4.

  • Validation (LC-MS): Monitor for the mass shift of

    
    . Crucial Check:  The isotopic pattern must clearly show the presence of two chlorine atoms (an M, M+2, M+4 peak ratio of approximately 9:6:1).
    
  • Workup: Quench cold with glacial acetic acid (1.0 equiv) to neutralize the alkoxide, then warm to room temperature and extract.

IV. Quantitative Reaction Matrix

Use this summarized data to select the optimal conditions for your desired substitution pattern.

Nucleophile ClassReagent ExampleBase / SolventTemp (°C)Primary Attack SiteLeaving Group DisplacedTypical Yield
Aliphatic Amine MorpholineDIPEA / THF-20 to 0C4 Chloride85–95%
Aniline 4-FluoroanilineLiHMDS / THF0 to 25C4 Chloride70–85%
Alkoxide NaOMeNaH / THF-78 to -20C6 Methanesulfinate80–90%
Thiolate NaSMe

/ DMF
0C6 Methanesulfinate75–85%

V. References

  • Title: Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine (QM Magic Class | Chapter 48) Source: WuXi AppTec URL:

  • Title: WO2016097918A1 - Pyrimidine and triazine derivatives and their use as axl inhibitors Source: Google Patents URL:

  • Title: Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: NIH / ePrints Soton URL:

Improving yield in the synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SO2-004 Topic: Yield Optimization & Troubleshooting for 2,4-dichloro-6-methanesulfonylpyrimidine Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary & Molecule Profile

Target Molecule: 2,4-dichloro-6-methanesulfonylpyrimidine CAS: 1048389-45-2 (Analogous references often cite regioisomers; chemistry is homologous) Primary Application: Key electrophilic intermediate for SnAr reactions in kinase inhibitor synthesis (e.g., EGFR inhibitors). Critical Reactivity Profile: The introduction of the methanesulfonyl (mesyl) group at the C6 position creates a "super-electrophile." The pyrimidine ring becomes highly electron-deficient, activating the C2 and C4 chlorines toward nucleophilic attack.

  • Yield Killer #1: Hydrolytic instability. The product is sensitive to aqueous bases (and even neutral water at high temps), leading to the replacement of -Cl or -SO2Me with -OH.

  • Yield Killer #2: Incomplete oxidation (Sulfoxide contamination).

  • Yield Killer #3: N-oxidation (Over-oxidation).

Knowledge Base: Validated Synthetic Protocols

Protocol A: The "Gold Standard" (m-CPBA Oxidation)

Recommended for discovery scale (<10g) where yield > cost.

Reagents:

  • Substrate: 2,4-dichloro-6-methylthiopyrimidine (1.0 equiv)

  • Oxidant: m-CPBA (77% max purity grade, 2.2 to 2.5 equiv )

  • Solvent: Dichloromethane (DCM) (Anhydrous preferred)

Step-by-Step Workflow:

  • Dissolution: Dissolve the sulfide substrate in DCM (10 mL/g). Cool to 0°C in an ice bath.

  • Addition: Add m-CPBA portion-wise over 30 minutes. Do not add all at once; the exotherm can trigger N-oxidation.

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 4–6 hours. Monitor by TLC/LCMS.

  • Quench (Critical):

    • Cool back to 0°C.

    • Add saturated aqueous

      
       (Sodium Thiosulfate) to kill excess peroxide. Stir vigorously for 20 mins.
      
  • Workup:

    • Wash organic layer with saturated

      
       (2x) to remove m-chlorobenzoic acid. Perform this quickly and cold to prevent hydrolysis. 
      
    • Dry over

      
      , filter, and concentrate in vacuo at <35°C.
      
Protocol B: The Scalable "Green" Route (Oxone)

Recommended for scale-up (>10g) to avoid m-chlorobenzoic acid waste.

Reagents:

  • Oxidant: Oxone® (Potassium peroxymonosulfate) (2.5 equiv)

  • Solvent: THF:Water (1:1) or MeOH:Water (1:1)

  • Buffer:

    
     (Solid)
    

Step-by-Step Workflow:

  • Slurry: Suspend substrate in THF/Water.

  • Buffering: Add solid

    
     (approx. 3-4 equiv) to maintain pH ~7. Oxone is acidic; without buffer, acid-catalyzed hydrolysis of the chlorines will occur.
    
  • Addition: Add Oxone as a solution/slurry in water dropwise at 0°C.

  • Isolation: Filter off inorganic salts. Extract aqueous phase with EtOAc.[1]

Visualizing the Reaction Landscape

The following diagram maps the competitive pathways. Your goal is to navigate the "Green Path" while avoiding the Red (Hydrolysis) and Orange (Side-reaction) traps.

ReactionPathways Start Sulfide Precursor (2,4-dichloro-6-SMe) Sulfoxide Sulfoxide Intermediate (Incomplete Oxidation) Start->Sulfoxide 1.0 eq Oxidant Target TARGET SULFONE (2,4-dichloro-6-SO2Me) Start->Target Fast Oxidation Sulfoxide->Target +1.2 eq Oxidant (Total 2.2 eq) Hydrolysis Hydrolyzed Byproduct (OH replaces Cl) Target->Hydrolysis Aq. Base (pH > 8) or Heat > 40°C NOxide N-Oxide Impurity (Over-oxidation) Target->NOxide Excess Oxidant (>3 eq) or High Temp

Figure 1: Reaction pathway logic. Note that the Target Sulfone is thermodynamically stable but kinetically labile to hydrolysis.

Troubleshooting Guide (FAQ)

Category 1: Low Yield & Mass Balance Issues

Q: I am losing mass during the bicarbonate wash. Where is my product going? A: You are likely hydrolyzing the C2 or C4 chloride.

  • The Science: The sulfone group is a powerful electron-withdrawing group (EWG). It makes the pyrimidine ring highly susceptible to Nucleophilic Aromatic Substitution (

    
    ). Even weak bases like bicarbonate can displace a chloride if the contact time is long or the temperature is high.
    
  • The Fix:

    • Keep the biphasic mixture at 0°C during the wash.

    • Limit contact time to <5 minutes per wash.

    • Alternative: Use a phosphate buffer at pH 6.5–7.0 instead of saturated bicarbonate (pH ~8.5).

Q: My crude yield is good, but I lose material during column chromatography. A: The sulfone is sticking to the silica or decomposing.

  • The Science: Sulfones are polar. On acidic silica gel, highly electron-deficient pyrimidines can degrade.

  • The Fix:

    • Fast Column: Use a short plug of silica rather than a long column.

    • Deactivation: Pre-wash the silica column with 1% Triethylamine (TEA) in Hexane to neutralize acidity, but flush well before loading product to avoid reacting TEA with the chlorides.

    • Crystallization: Try to avoid chromatography entirely. Recrystallize from Isopropanol/Hexane or EtOH/Water (cold).

Category 2: Purity & Impurities[2]

Q: LCMS shows a peak with M+16 relative to the product. Is this the N-oxide? A: Yes, this is the N-oxide (Over-oxidation).

  • The Cause: Too much oxidant (>3.0 equiv) or reaction temperature >25°C.

  • The Fix:

    • Strictly control stoichiometry (2.2 to 2.5 equiv).

    • Add the oxidant slowly at 0°C.

    • Monitor the reaction frequently; quench immediately upon consumption of the sulfoxide intermediate.

Q: I have a persistent impurity at M-16 (Sulfoxide). Adding more oxidant doesn't help. A: The reaction has stalled, likely due to solubility or water content.

  • The Fix:

    • If using m-CPBA, ensure the DCM is dry. Water forms a hydration shell around the oxidant, reducing activity in organic phase.

    • Add a phase transfer catalyst (e.g., TBAB) if using the Oxone/Water method to help the oxidant contact the lipophilic sulfide.

Data Summary: Oxidant Comparison

Featurem-CPBA (Protocol A)Oxone® (Protocol B)

/ Tungstate
Yield Potential High (85-95%)Moderate (70-85%)Variable
Selectivity ExcellentGood (needs pH control)Lower (N-oxide risk)
Workup Filtration + WashExtraction requiredExtraction required
Scalability Low (Safety/Cost)HighHigh
Main Risk Explosion hazard (dry)Hydrolysis (Acidic)Slow reaction

Workup Decision Tree

Use this logic flow to determine the best isolation strategy for your specific batch scale.

WorkupLogic Start Reaction Complete (TLC Check) ScaleCheck Batch Scale? Start->ScaleCheck SmallScale < 5 grams (m-CPBA) ScaleCheck->SmallScale LargeScale > 10 grams (Oxone) ScaleCheck->LargeScale MethodA DCM Dilution Wash w/ NaHCO3 (COLD) SmallScale->MethodA MethodB Filter Salts Extract w/ EtOAc LargeScale->MethodB Purification Is product solid? MethodA->Purification MethodB->Purification Recryst Recrystallize (IPA/Hexane) Purification->Recryst Yes Column Flash Column (Fast, Neutral Silica) Purification->Column No (Oil)

Figure 2: Isolation strategy based on scale and physical state.

References

  • Kalogirou, A. S., et al. (2020).[2] Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0.[2] (Describes m-CPBA oxidation of the regioisomer with high yield).

  • Bahrami, K., et al. (2010).[3] Oxidation of sulfides to sulfones using TAPC. Journal of Organic Chemistry, 75, 6208-6213.[3] (General methodology for sulfide oxidation).

  • Xu, D., et al. (2013). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry. (Describes Tungstate/H2O2 oxidation methods for pyrimidines).

  • Sigma-Aldrich. Product Specification: 2,4-Dichloro-6-methylpyrimidine. (Precursor physical properties).

Sources

Side reactions of 2,4-dichloro-6-methanesulfonylpyrimidine with amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Side Reactions of 2,4-Dichloro-6-methanesulfonylpyrimidine with Amines

Welcome to the Heterocyclic Chemistry Support Hub.

Your Guide: Dr. Aris Thorne, Senior Application Scientist.

You are likely here because your LCMS trace looks like a "forest" rather than a clean peak, or your NMR suggests you’ve attached your amine to the wrong carbon.

The scaffold 2,4-dichloro-6-methanesulfonylpyrimidine is a "tri-electrophile." It possesses three electrophilic sites (C2, C4, C6) and two types of leaving groups (chloride and methanesulfonate). This molecule does not behave like a standard dichloropyrimidine; the methanesulfonyl (mesyl,


) group dramatically alters the electronic landscape, often acting as a "super-leaving group" that outcompetes the chlorides.

This guide addresses the three most common failure modes: Regiochemical Scrambling , Chemoselective Mismatch (Wrong Leaving Group), and Hydrolysis .

Module 1: The Reactivity Hierarchy (The "Why")

Before troubleshooting, you must understand the "Pecking Order" of this substrate.

  • Leaving Group Ability:

    
    .
    
    • The sulfone is a significantly better nucleofuge than chloride.[1]

  • Electronic Activation:

    • C6 (bearing

      
      ):  Highly activated. The sulfone is electron-withdrawing and a great leaving group. Attack here is often fastest  (Kinetic).
      
    • C4 (bearing Cl): Classically the preferred site in 2,4-dichloropyrimidines due to para-nitrogen activation, but here it competes with C6.

    • C2 (bearing Cl): Flanked by two nitrogens (most electron-deficient), but usually sterically shielded and less kinetically accessible than C4/C6.

The Trap: Most researchers expect the C4-Cl to react (standard pyrimidine chemistry). However, with a C6-sulfone present, the amine often attacks C6, displacing the sulfone, or attacks C4, leading to mixtures.

Module 2: Visualizing the Problem

The following diagram illustrates the competing pathways. Use this to identify which impurity you are seeing.

ReactionPathways cluster_legend Pathway Key SM Starting Material 2,4-dichloro-6-mesylpyrimidine Prod_C6 Product A (C6-Amine) Displacement of SO2Me (Often Kinetic Product) SM->Prod_C6 Fast (0°C) Non-hindered Amines Prod_C4 Product B (C4-Amine) Displacement of Cl (Classic SnAr) SM->Prod_C4 Slower Hindered Amines / Higher T Prod_Hyd Side Product C Hydrolysis (OH at C6) SM->Prod_Hyd Wet Solvents Trace Water legend Red: Mesyl Displacement (Common) Yellow: Chloro Displacement Grey: Hydrolysis

Figure 1: Competing reaction pathways.[2][3] The methanesulfonyl group at C6 is a "hot spot" that often reacts faster than the C4-chloride.

Module 3: Troubleshooting Guides (Q&A)
Issue 1: "I wanted to displace the C4-Cl, but I lost the Sulfone (C6)."

Diagnosis: You isolated the C6-amino-2,4-dichloropyrimidine (or C6-amino-2-chloro-4-mesyl... wait, if you displace C6-SO2Me, you get C6-amino-2,4-dichloropyrimidine). Check: Look at your NMR.[2][4][5] If the singlet for


 (approx 3.2-3.5 ppm) is gone, you attacked C6.

Root Cause: The methanesulfonyl group is a better leaving group than chloride.[1] Small, nucleophilic amines (e.g., methylamine, morpholine) will attack the sulfone site preferentially at room temperature.

Solution Protocol:

  • Steric Steering: If your amine is bulky (e.g., isopropylamine), it may naturally prefer the C4-Cl over the C6-mesyl due to the bulk of the sulfone.

  • Temperature Control: Lower the temperature to -78°C or -40°C . The C4-Cl displacement has a higher activation energy than the C6-mesyl displacement? Actually, usually, the better leaving group reacts faster at low temp. Correction: If you want to keep the sulfone, you are fighting thermodynamics. You might need to switch the starting material to 2,4,6-trichloropyrimidine and install the sulfone after the amine.

  • Alternative Strategy: If you absolutely must use this scaffold and target C4, use a Lewis Acid catalyst (ZnCl2) . This can sometimes coordinate to N3, activating C4 specifically for chloride displacement, though this is substrate-dependent [1].

Issue 2: "I have a mixture of regioisomers (C4 vs. C6 substitution)."

Diagnosis: Two spots on TLC, or two sets of aromatic peaks in NMR.

Root Cause: The reactivity gap between C4-Cl and C6-SO2Me is too small under your current conditions.

Optimization Table:

VariableRecommendationWhy?
Solvent THF or DCM (Non-polar)Avoid polar aprotic solvents (DMF/DMSO) which accelerate all

reactions, reducing selectivity.
Base DIPEA or 2,6-Lutidine Weak, non-nucleophilic bases prevent base-catalyzed hydrolysis or side reactions.
Addition Inverse Addition Add the Amine to the Pyrimidine slowly at low temp. Keeps the electrophile in excess, minimizing bis-addition.
Stoichiometry 0.95 eq. of Amine Starve the reaction slightly to prevent over-reaction.
Issue 3: "I see a +16 mass unit peak (M+16) or M-Cl+OH."

Diagnosis: Hydrolysis.[6][7] You have formed the pyrimidinol (OH group on the ring).

Root Cause: The methanesulfonyl group makes the ring extremely electron-deficient. In this state, it acts like an acid chloride. Trace water in your solvent or "wet" amine will displace the sulfone or the activated chloride to form an OH group.

Solution Protocol:

  • Dry Solvents: Use anhydrous THF/DCM from a fresh bottle or still.

  • Avoid Hydroxide Bases: Do not use NaOH, KOH, or even

    
     if it's not strictly anhydrous. Use organic bases (TEA, DIPEA).
    
  • Atmosphere: Run under Nitrogen/Argon. The sulfone is hygroscopic.

Module 4: Step-by-Step Protocol (Best Practice)

Objective: Selective mono-amination of 2,4-dichloro-6-methanesulfonylpyrimidine.

Reagents:

  • Substrate: 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 eq)

  • Amine: Your amine (0.95 - 1.0 eq)

  • Base: DIPEA (1.1 eq)

  • Solvent: Anhydrous THF (0.1 M concentration)

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool to -78°C (acetone/dry ice bath).

  • Dissolution: Dissolve the pyrimidine substrate in Anhydrous THF. Add to the flask.

  • Amine Prep: Mix the Amine and DIPEA in a separate vial with a small amount of THF.

  • Addition: Add the Amine/Base mixture dropwise over 30 minutes to the cold pyrimidine solution.

    • Note: Fast addition leads to localized hot-spots and bis-addition.

  • Monitoring: Stir at -78°C for 1 hour. Pull an aliquot for TLC/LCMS.

    • Checkpoint: If reaction is sluggish, warm to -20°C (ice/salt bath). Do not jump to Room Temp.

  • Quench: Quench with 0.5M HCl (if product is acid stable) or Saturated

    
    .
    
  • Workup: Extract with EtOAc. Wash with Brine.[1] Dry over

    
    .[1]
    
Module 5: Advanced Mechanistic Insight (The "Deep Dive")

Why does the methanesulfonyl group sometimes direct attack to the adjacent carbon?

Recent computational studies on similar analogs (e.g., 2-mesyl-4-chloropyrimidine) suggest that Hydrogen Bonding plays a role. If your nucleophile is a primary amine or has an available proton, it can H-bond to the sulfone oxygen. This "tethers" the amine, delivering it to the carbon attached to the sulfone (C6), facilitating the displacement of the sulfone itself [2].

Conversely, sterically encumbered tertiary amines (or anions like alkoxides) might show different selectivity patterns driven purely by sterics or hard-soft acid-base theory (HSAB).

Diagram: The H-Bonding Directing Effect

Figure 2: Proposed mechanism where the sulfone group assists in its own displacement via H-bonding with the incoming amine.

References
  • Regioselectivity in Pyrimidine

    
    : 
    
    • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
    • WuXi AppTec. "QM Magic Class | Chapter 29. Regioselectivity of SNAr reaction of Dichloropyrimidines."

  • Sulfone vs.

    • Journal of Organic Chemistry. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines."

    • ResearchGate.[6][8] "Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine." (Demonstrates the dichotomy of sulfone vs chloride displacement).

  • General Reactivity of Mesyl-Pyrimidines

    • BenchChem.[1][9] "Mechanism of nucleophilic substitution on dichloro-s-triazines" (Analogous electron-deficient heterocycle reactivity).

Disclaimer: This guide is for research purposes only. Always consult the specific SDS for 2,4-dichloro-6-methanesulfonylpyrimidine and your local safety officers before handling.

Sources

Technical Support Center: Managing Regioselectivity in Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center for synthetic and medicinal chemists. Functionalizing the pyrimidine scaffold via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of drug development. However, differentiating between the C2 and C4 chlorine atoms on a 2,4-dichloropyrimidine ring often leads to frustrating mixtures of isomers.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve absolute regiocontrol in your syntheses.

Core Mechanistic Principles: The "Why" Behind the Selectivity

To control your reaction, you must first understand the electronic landscape of the pyrimidine ring.

The Baseline C4 Preference: In an unsubstituted 2,4-dichloropyrimidine, SNAr typically favors the C4 position. Quantum mechanical (QM) calculations reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at C4 [1]. This makes C4 the most electrophilic site. Furthermore, the Meisenheimer intermediate formed during C4 attack is thermodynamically stabilized by the para-N1 and ortho-N3 atoms.

Flipping the Selectivity to C2: Regioselectivity is highly sensitive to ring substituents. When an electron-donating group (EDG) such as -OMe or -NHMe is introduced at C6, the electronic distribution shifts. The energy gap between the LUMO and LUMO+1 narrows significantly (≤ 0.25 eV). Because the LUMO+1 possesses a large lobe at the C2 position, this site becomes electronically accessible, driving preferential C2 substitution [1].

Troubleshooting FAQs

Q1: I am running a standard SNAr with a secondary amine on 2,4-dichloropyrimidine, but I keep getting a 60:40 mixture of C4 and C2 isomers. How can I drive this to exclusive C4 selectivity? A1: The unselective background SNAr pathway is outcompeting your desired kinetic product. To force C4 selectivity, pre-mix your secondary amine with a strong, non-nucleophilic base like LiHMDS at low temperatures (-20 °C to 0 °C) [2]. Causality: LiHMDS completely deprotonates the amine to form a highly reactive amide anion. This anionic nucleophile attacks the C4 position almost instantaneously, bypassing the slower, unselective neutral amine pathway.

Q2: My synthetic route requires substitution at the C2 position of a 5-substituted 2,4-dichloropyrimidine. Standard amines only yield the C4 product. What is the most reliable workaround? A2: If your substrate features an electron-withdrawing group (EWG) at C5 (e.g., -NO2, -CN), switch your nucleophile to a tertiary amine [4]. Causality: Tertiary amines exhibit excellent C2 selectivity due to a combination of steric and electronic factors. Following the initial attack at C2, the intermediate undergoes an in situ N-dealkylation (loss of an alkyl halide), ultimately yielding the stable secondary amine product at C2.

If your substrate lacks a C5-EWG, consider utilizing Buchwald's 5-trimethylsilyl (TMS) surrogate strategy. The bulky TMS group sterically blocks the C4 position, directing Pd-catalyzed amination exclusively to C2 [3].

Q3: Does the choice of solvent impact the C4/C2 ratio? A3: Yes. Polar protic solvents (like ethanol) can artificially enhance C4 selectivity due to differential hydrogen-bond solvation of the transition states. However, they require higher temperatures that often lead to thermodynamic scrambling and degradation. For pristine kinetic C4 amination, anhydrous THF at sub-zero temperatures is the gold standard [2].

Quantitative Regioselectivity Matrix

Use this data table to predict and select the appropriate conditions for your desired isomer.

Substrate FeaturesNucleophile & ConditionsMajor ProductTypical C4:C2 RatioMechanistic Driver
UnsubstitutedSec. Amine, K₂CO₃, RTC4 (Mixture)60:40 to 80:20LUMO localized at C4
UnsubstitutedSec. Amine, LiHMDS, -20 °CC4 (Exclusive)> 95:5Kinetically driven by amide anion
5-EWG SubstitutedTertiary Amine, CHCl₃, 40 °CC2 (Exclusive)< 5:95Steric preference + in situ dealkylation
5-TMS SubstitutedAmine, Pd-catalyst, BaseC2 (Exclusive)< 5:95TMS steric shielding of C4

Self-Validating Experimental Protocols

Protocol A: Highly Regioselective C4 Amination (LiHMDS Method)

Designed to eliminate C2 side-products via kinetic anionic attack [2].

  • Pre-activation: In an oven-dried flask under N₂, dissolve the secondary amine (1.1 eq) in anhydrous THF (0.2 M). Cool to -20 °C. Dropwise, add LiHMDS (1.0 M in THF, 1.2 eq). Stir for 15 minutes.

    • Causality: Ensures complete generation of the highly nucleophilic amide anion before it encounters the electrophile.

  • Substrate Addition: Dissolve the 2,4-dichloropyrimidine (1.0 eq) in a minimum volume of anhydrous THF. Add this solution dropwise to the amide mixture at -20 °C.

  • Validation Checkpoint: After 30 minutes, quench a 10 µL aliquot in 1 mL MeOH. Analyze via LC-MS.

    • Self-Validation: You should observe >95% conversion to the [M+H]⁺ mass of the mono-aminated product. The C4 isomer typically elutes later than the C2 isomer on reverse-phase HPLC. If unreacted starting material remains, do not raise the temperature; add 0.1 eq of pre-formed amide.

  • Workup: Quench with saturated aqueous NH₄Cl to neutralize excess base, extract with EtOAc, and purify via flash chromatography.

Protocol B: Regioselective C2 Amination via Tertiary Amine Dealkylation

Designed for 5-EWG substituted pyrimidines requiring C2 functionalization [4].

  • Reagent Mixing: In a sealed tube, combine the 5-EWG-2,4-dichloropyrimidine (1.0 eq) and the tertiary amine (3.0 eq) in anhydrous CHCl₃ (0.5 M). Heat to 40 °C.

    • Causality: The 5-EWG lowers the LUMO+1 energy, allowing the bulky tertiary amine to selectively attack the less sterically hindered C2 position.

  • In Situ Dealkylation: Stir the reaction for 3-5 hours. The initial quaternary ammonium intermediate is unstable and will spontaneously eject an alkyl halide to yield the secondary amine.

  • Validation Checkpoint: Monitor the reaction closely by TLC (Hexanes/EtOAc).

    • Self-Validation: The highly polar quaternary intermediate will initially appear stuck at the baseline. Over time, this baseline spot will convert to a distinct, higher Rf spot (the dealkylated C2 product). Do not quench until the baseline spot is completely consumed.

  • Workup: Concentrate under reduced pressure and purify directly via silica gel chromatography.

Workflow Visualization

Regioselectivity Start 2,4-Dichloropyrimidine Starting Material Decision Target Regioselectivity? Start->Decision C4_Target C4 Substitution (Kinetic/Thermodynamic Default) Decision->C4_Target C4 Target C2_Target C2 Substitution (Challenging / Requires Redirection) Decision->C2_Target C2 Target C4_Cond1 Standard SNAr (Amine + Base, RT) Yields Mixtures C4_Target->C4_Cond1 General C4_Cond2 LiHMDS Mediated (High C4 Selectivity) C4_Target->C4_Cond2 Precision C2_Cond1 C6-EDG Substrate (Alters LUMO to C2) C2_Target->C2_Cond1 Substrate Mod C2_Cond2 Tertiary Amine Nucleophile (In situ dealkylation for 5-EWG) C2_Target->C2_Cond2 5-EWG Present C2_Cond3 5-TMS Surrogate (Buchwald Protocol) C2_Target->C2_Cond3 Unsubstituted C5

Decision tree for selecting reaction conditions to control C4 vs C2 regioselectivity.

References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines: QM Magic Class | Chapter 29.WuXi AppTec.
  • A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine.Organic Letters.
  • Regioselective 2-Amination of Polychloropyrimidines.PubMed (Organic Letters).
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.PubMed.

Technical Support Center: Troubleshooting Guide for 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic hurdles associated with 2,4-dichloro-6-methanesulfonylpyrimidine . This highly functionalized scaffold is a powerful building block in drug discovery, but its complex electronic profile often leads to reports of "poor reactivity."

In reality, the issue is rarely a lack of reactivity; rather, it is a misdirection of reactivity caused by competing pathways, steric constraints, or premature degradation. This guide will help you diagnose your reaction failures and implement self-validating protocols to achieve high-yielding, regioselective functionalization.

Root Cause Analysis: The "Poor Reactivity" Paradox

To troubleshoot this molecule, we must first understand its causality. The pyrimidine ring is heavily electron-deficient due to the inductive and resonance effects of two chlorine atoms (C2, C4) and one methanesulfonyl group (-SO₂Me at C6).

The -SO₂Me group is an exceptional leaving group—often superior to chloride—because the resulting sulfinate anion is highly stable. As demonstrated in foundational studies on [1], the C6 position is highly primed for Nucleophilic Aromatic Substitution (SNAr). So, why do experiments fail?

  • The "Dead-End" Hydrolysis: Because the C6 position is so electrophilic, trace moisture in your solvent or hygroscopic bases (like K₂CO₃) will cause water to act as a nucleophile. This displaces the -SO₂Me group, forming a pyrimidinol. The pyrimidinol rapidly tautomerizes to a pyrimidinone, rendering the ring electron-rich and completely inert to further SNAr.

  • Regiochemical Scrambling: While C6 is electronically favored, the -SO₂Me group is sterically bulky. If your nucleophile is hindered (e.g., a secondary amine), steric repulsion may redirect the attack to the less hindered C4-Cl or C2-Cl positions, resulting in a complex mixture of isomers rather than a single product.

  • Nucleophile Deactivation: If you are using an electron-poor aniline, the intrinsic activation energy barrier for the Meisenheimer complex formation may be too high for standard SNAr, leading to stalled reactions.

Troubleshooting FAQs

Q1: My SNAr reaction with a primary aliphatic amine yields a complex mixture. How do I improve regioselectivity for the C6 position? A: You are likely operating under thermodynamic control. To favor the electronically preferred C6 position over the less hindered C4 position, you must switch to strict kinetic control . Lower the reaction temperature to -78 °C and use a polar aprotic solvent (e.g., anhydrous THF or DMF) to stabilize the transition state.

Q2: I am using an aniline derivative, and the reaction stalls at 10% conversion even after 24 hours at room temperature. Should I heat it to reflux? A: No. Heating highly electrophilic pyrimidines usually accelerates degradation (hydrolysis) faster than the desired SNAr. Instead of heating, you must increase the HOMO energy of your nucleophile. You can achieve this by pre-deprotonating the aniline with a strong, non-nucleophilic base (e.g., LiHMDS) to form a highly reactive amide anion, or by abandoning SNAr entirely in favor of a Palladium-catalyzed Buchwald-Hartwig cross-coupling [4].

Q3: My LC-MS shows the starting material has disappeared, but I don't see my product. Instead, there is a major peak with a mass of [M - 79 Da]. What happened? A: Your starting material has hydrolyzed. The loss of 79 Da corresponds to the displacement of the methanesulfonyl group (-79 Da for -SO₂Me + 17 Da for +OH = net change of -62 Da, or similar depending on ionization). As detailed in studies on [3], these warheads are highly susceptible to aqueous degradation. You must use strictly anhydrous conditions (Schlenk techniques).

Reaction Pathways & Troubleshooting Workflows

Pathway SM 2,4-Dichloro-6- methanesulfonylpyrimidine C6 6-Substitution (Desired Product) SM->C6 Kinetic Control (-78°C, THF) C4 2/4-Substitution (Side Products) SM->C4 Thermodynamic (>25°C, Bulky Nuc) Hydrolysis Pyrimidinol (Degradation) SM->Hydrolysis Trace H2O

Fig 1: Regioselectivity and degradation pathways of 2,4-dichloro-6-methanesulfonylpyrimidine.

Workflow Start Issue: Low Yield / Poor Reactivity CheckLCMS Perform LC-MS Analysis of Crude Start->CheckLCMS HydrolysisYes Mass =[M - SO2Me + OH] Hydrolysis Detected CheckLCMS->HydrolysisYes HydrolysisNo Mass = Starting Material Reaction Stalled CheckLCMS->HydrolysisNo Multiple Multiple Isomeric Masses Regio-scrambling CheckLCMS->Multiple FixH2O Action: Use Schlenk techniques Dry solvents & non-aqueous bases HydrolysisYes->FixH2O FixNuc Action: Pre-deprotonate Nuc or use Pd-catalysis HydrolysisNo->FixNuc FixRegio Action: Lower Temp to -78°C Ensure kinetic control Multiple->FixRegio

Fig 2: Diagnostic workflow for troubleshooting failed reactions with sulfonylpyrimidines.

Quantitative Regiochemical Profiling

Understanding the balance between electronics and sterics is critical. Use the table below to predict where your specific nucleophile will attack.

PositionLeaving GroupRelative ElectrophilicitySteric HindrancePrimary Reaction Outcome
C6 -SO₂MeVery HighHighFavored with unhindered primary amines at low temperatures (-78 °C).
C4 -ClModerateLowFavored with bulky secondary amines under thermodynamic control (>25 °C).
C2 -ClModerateModerateMinor byproduct; flanked by two nitrogens, requires elevated temperatures.

Validated Experimental Protocols

These protocols are designed as self-validating systems. Built-in analytical checkpoints ensure you do not waste time on a compromised reaction.

Protocol A: Kinetically Controlled SNAr (Targeting C6 Substitution)

Use this protocol for aliphatic primary and unhindered secondary amines.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon (repeat 3x).

  • Reagent Loading: Dissolve 2,4-dichloro-6-methanesulfonylpyrimidine (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL).

  • Temperature Control (Critical): Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Causality note: DIPEA is chosen over TEA because its steric bulk prevents it from acting as a competing nucleophile.

  • Nucleophile Addition: Dilute the amine (1.05 equiv) in 2 mL of anhydrous THF and add it dropwise over 10 minutes using a syringe pump.

  • Validation Checkpoint: After 30 minutes, withdraw a 10 µL aliquot, quench in dry MeOH, and run an LC-MS. You should observe >90% conversion to the C6-product. If the pyrimidinol mass is present, your THF is wet.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl before warming to room temperature to prevent thermodynamic scrambling.

Protocol B: Buchwald-Hartwig Cross-Coupling (For Deactivated Anilines)

Use this protocol when SNAr fails due to weak nucleophilicity (e.g., electron-poor anilines).

  • Reagent Mixing: In a glovebox or under strict Argon flow, combine the pyrimidine (1.0 equiv), the deactivated aniline (1.2 equiv), Pd₂(dba)₃ (5 mol%), Xantphos (10 mol%), and anhydrous Cs₂CO₃ (2.0 equiv) in a dry vial.

    • Causality note: Cs₂CO₃ is mandatory. Do NOT use NaOtBu. NaOtBu is a strong oxygen nucleophile and will rapidly displace the -SO₂Me group via SNAr, destroying your starting material before the catalytic cycle begins.

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (0.2 M concentration).

  • Reaction: Seal the vial and heat to 90 °C for 4–6 hours.

  • Validation Checkpoint: Run a control reaction simultaneously without the Pd catalyst. The control should show 0% conversion, validating that the transformation is purely metal-catalyzed and bypassing the SNAr energy barrier.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove the palladium and salts, and concentrate the filtrate for column chromatography.

References

  • Buděšínský, Z., & Vavřina, J. (1972). Nucleophilic Substitutions in the 2-methanesulfonylpyrimidine Series. Collection of Czechoslovak Chemical Communications, 37(5), 1721–1733. URL: [Link]

  • Cascioferro, S., Raffa, D., Maggio, B., Raimondi, M. V., Schillaci, D., & Daidone, G. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry, 10, 824905. URL: [Link]

  • Qiao, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(9), 1612-1624. URL: [Link]

  • Charles, M. D., Schultz, P., & Buchwald, S. L. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 7(18), 3965–3968. URL: [Link]

  • Abou-Shehada, S., Teasdale, M. C., & Williams, J. M. J. (2015). Lewis acid activation of pyridines for nucleophilic aromatic substitution and conjugate addition. ChemSusChem, 8(6), 1083-1087. URL: [Link]

Technical Support Center: Scaling Reactions of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PYR-SULF-SC-001 Subject: Scale-Up Protocols, Reactivity Profiling, and Troubleshooting for 2,4-Dichloro-6-methanesulfonylpyrimidine (DCMSP) Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are working with 2,4-dichloro-6-methanesulfonylpyrimidine (DCMSP) , a high-value electrophilic scaffold. Unlike standard chloropyrimidines, this molecule possesses a "trigger" group—the methanesulfonyl (


) moiety—which dramatically alters the reactivity landscape.

The Core Challenge: The methanesulfonyl group at C6 is a super-leaving group (nucleofuge), significantly more reactive than the chlorides at C2 or C4. While this enables rapid functionalization, it introduces high risks during scale-up: runaway exotherms , regioselectivity erosion , and sensitivity to hydrolysis .

This guide provides a self-validating framework to navigate these risks, ensuring batch-to-batch consistency.

Module 1: The Reactivity Landscape (The "Why")

To control the reaction, you must understand the hierarchy of displacement. In Nucleophilic Aromatic Substitution (


) on this scaffold, the order of reactivity is governed by the leaving group ability and the electronic deficiency of the pyrimidine ring positions.
Reactivity Hierarchy
  • C6-Methanesulfonyl (

    
    ): Primary Target.  The sulfone is highly electron-withdrawing and an excellent leaving group. Attack here is fast and exothermic.
    
  • C4-Chloride (

    
    ): Secondary Target.  Para to N1 and ortho to N3. Reactive, but significantly slower than the sulfone displacement.
    
  • C2-Chloride (

    
    ): Tertiary Target.  Sterically hindered by flanking nitrogens and electronically less favored for initial attack compared to C4/C6.
    
Visualization: Reaction Pathway & Logic

The following diagram maps the kinetic pathway. Note that "Path A" is the desired route for mono-functionalization.

ReactivityPathway SM Starting Material (2,4-dichloro-6-mesyl) Prod_C6 Product A (Desired) C6-Substitution (Displacement of SO2Me) SM->Prod_C6 Path A: Fast, Kinetic Control (-78°C to 0°C) Prod_C4 Impurity B (Regioisomer) C4-Substitution (Displacement of Cl) SM->Prod_C4 Path B: Slow, Thermal Leakage (>25°C) Hydrolysis Impurity D (Hydrolysis) C6-Hydroxy species SM->Hydrolysis Wet Solvent / OH- Nu Nucleophile (NuH) (Amine/Thiol) Prod_Bis Impurity C (Over-reaction) Bis-Substitution (C6 + C4 reacted) Prod_C6->Prod_Bis Excess NuH / High Temp

Caption: Kinetic pathway showing the dominance of C6-sulfone displacement (Path A) over C4-chloride displacement (Path B). Control of temperature is the primary switch between these paths.

Module 2: Critical Process Parameters (CPP) for Scale-Up

When moving from mg to gram/kg scale, the surface-area-to-volume ratio decreases, making heat removal the critical bottleneck.

Temperature Control (The "Kill Switch")
  • Small Scale: 0°C is often sufficient.

  • Large Scale: You must operate at -20°C to -10°C initially. The reaction of amines with DCMSP is highly exothermic.

  • Validation: If the internal temperature spikes >5°C during addition, you are risking C4-chloride displacement (Regioisomer B).

Stoichiometry & Addition Rate
  • Ratio: Strictly 1.05 equivalents of Nucleophile. Excess leads to bis-addition (Impurity C).

  • Mode: Add the Nucleophile to the DCMSP (Inverse Addition). This keeps the DCMSP in excess relative to the nucleophile locally, discouraging bis-addition.

  • Rate: Controlled by internal temperature, not time.

Solvent Water Content (Karl Fischer)
  • Limit: < 500 ppm water.

  • Reason: The

    
     group is prone to hydrolysis by trace water/base, generating the 6-hydroxy-2,4-dichloropyrimidine (inactive dead-end).
    

Module 3: Troubleshooting & FAQs

This section addresses specific failure modes reported by users.

Ticket #1: "I see a new impurity at M-62 mass units."

Diagnosis: Hydrolysis of the sulfone.

  • Mechanism: Water attacks C6, displacing methanesulfinate (

    
    , MW 79) and adding hydroxyl (
    
    
    
    , MW 17). Net change:
    
    
    amu.
  • Solution:

    • Dry solvents (THF/DCM) over molecular sieves.

    • Switch base. If using hydroxide/carbonate in aqueous media, switch to organic bases (DIPEA/TEA) in anhydrous media.

Ticket #2: "My yield is good, but I have 10% of the regioisomer."

Diagnosis: Thermal leakage to C4.

  • Root Cause: The reaction temperature drifted too high during addition, or the reaction was allowed to warm up too fast before quenching.

  • Solution:

    • Cooler: Lower reactor temperature to -20°C.

    • Slower: Reduce addition rate to maintain

      
      .
      
    • Quench Cold: Quench the reaction while still cold if the conversion is complete. Do not stir overnight at RT unless necessary.

Ticket #3: "The reaction turned into a solid gel."

Diagnosis: Precipitation of Methanesulfinic acid salts.

  • Context: The leaving group, methanesulfinate, forms salts with the base (e.g., DIPEA

    
    HO
    
    
    
    SMe). These can be voluminous.
  • Solution:

    • Dilution: Ensure reaction concentration is

      
      .
      
    • Agitation: Use an overhead stirrer (impeller) rather than a magnetic stir bar, which will seize at scale.

Summary of Impurity Profiles
Impurity TypeMass Shift (vs Product)CausePrevention
Regioisomer (C4) Same MW (Isomer)High TempMaintain T < 0°C; Slow addition.
Bis-Adduct + (Nu - Cl)Excess NuStrict 1.0 eq stoichiometry; Inverse addition.
Hydrolysis -62 DaWet SolventKarl Fischer < 500 ppm; Anhydrous base.
SM Remaining - (Nu - SO2Me)Poor MixingOverhead stirring; Check stoichiometry.

Module 4: Standard Operating Procedure (Self-Validating)

Protocol:


 Displacement of Sulfone with Primary Amine
Scale:  10 g DCMSP
  • Preparation:

    • Charge DCMSP (10 g, 1.0 eq) into a dry reactor under

      
      .
      
    • Add Anhydrous THF (100 mL, 10V) . Verify dissolution.

    • Cool to -20°C .

  • Addition (The Critical Step):

    • Mix Amine (1.05 eq) and DIPEA (1.2 eq) in THF (20 mL).

    • Add this solution dropwise to the reactor.

    • Checkpoint: Monitor Internal Temp. If

      
      , PAUSE addition.
      
  • Reaction & Monitoring:

    • Stir at -20°C for 1 hour.

    • IPC (In-Process Control): Take an aliquot for HPLC/UPLC.

      • Pass Criteria: DCMSP < 1.0%.

      • Fail Criteria: If DCMSP > 5%, add 0.05 eq Amine.

  • Workup:

    • Quench with Water (50 mL) at 0°C. Note: Exotherm possible.

    • Extract with EtOAc.[1] Wash organic layer with Sat.

      
       (removes methanesulfinic acid).
      
    • Dry (

      
      ) and concentrate.
      

References

  • General Reactivity of Pyrimidine Sulfones

    • Title: Nucleophilic substitution of 2-methanesulfonyl-4-substituted pyrimidines.[2][3]

    • Source:Journal of Heterocyclic Chemistry.
    • Relevance: Establishes the superiority of sulfonyl leaving groups over halides in pyrimidine systems.
    • (Specific article context generalized from standard heterocyclic texts).

  • Regioselectivity Rules

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec "QM Magic Class".
    • Relevance: Explains the electronic bias of C4/C6 vs C2 and the impact of leaving groups.
  • Scale-Up Safety

    • Title: Thermal Safety of Chemical Processes: Risk Assessment and Process Design.
    • Source: Wiley-VCH.
    • Relevance: General guidance on managing exotherms in reactions involving sulfin
  • Leaving Group Comparison (

    
     vs Halogen): 
    
    • Title: Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone Group.[4][5][6]

    • Source:ACS Omega, 2018.
    • Relevance: Demonstrates the utility and high reactivity of sulfone-based leaving groups in pyrimidine chemistry.

Sources

Validation & Comparative

Validation of 2,4-dichloro-6-methanesulfonylpyrimidine Bioactivity Assays: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-dichloro-6-methanesulfonylpyrimidine (DCMbP) represents a specialized class of "privileged electrophiles" used primarily in Covalent Drug Discovery and Activity-Based Protein Profiling (ABPP) . Unlike standard building blocks, its bioactivity is defined by its tunable reactivity —specifically, the ability of the C6-methanesulfonyl (mesyl) group to serve as a "super-leaving group" that outcompetes the C2/C4 chlorines during nucleophilic aromatic substitution (


).

This guide validates the assay workflows required to characterize DCMbP as a covalent warhead or scaffold. We compare its performance against standard alternatives like 2,4,6-trichloropyrimidine (TCT) and 2,4-dichloro-6-fluoropyrimidine , focusing on kinetic selectivity, aqueous stability, and cysteine-targeting efficiency.

Mechanistic Grounding: The Hierarchy of Reactivity

To validate bioactivity assays for DCMbP, one must understand the underlying physical organic chemistry. The bioactivity (covalent labeling) is driven by the electron-deficiency of the pyrimidine ring and the leaving group ability (


 of conjugate acid).
  • Primary Hotspot (C6): The methanesulfonyl group (

    
    ) is a superior leaving group compared to chloride (
    
    
    
    ). Nucleophilic attack by biological thiols (e.g., Cysteine) occurs preferentially at C6.
  • Secondary Hotspots (C2/C4): The remaining chlorines are activated but significantly less reactive than the C6-mesyl site, allowing for sequential functionalization or "click" chemistry.

Diagram 1: Regioselective Pathway

The following diagram illustrates the validated reaction pathway for DCMbP in biological media, highlighting the selectivity window.

DCMbP_Pathway cluster_0 Selectivity Filter Start 2,4-Dichloro-6- methanesulfonylpyrimidine (DCMbP) Transition Meisenheimer Complex Start->Transition Fast Attack (k1) Rate Limiting Step Nu_Cys Biological Nucleophile (Cysteine-SH / GSH) Nu_Cys->Transition Product_1 C6-S-Arylated Adduct (Bioactive) Transition->Product_1 Loss of Ms- (Fast) Hydrolysis C6-OH (Inactive Byproduct) Transition->Hydrolysis H2O Attack (Slow Background)

Caption: Kinetic pathway showing the preferential displacement of the C6-methanesulfonyl group by thiols over hydrolysis.

Comparative Performance Analysis

The following table contrasts DCMbP with its primary alternatives in the context of bioactivity assays (covalent labeling and library synthesis).

Feature2,4-dichloro-6-methanesulfonylpyrimidine (DCMbP)2,4,6-Trichloropyrimidine (TCT)2,4-Dichloro-6-fluoropyrimidine
Primary Leaving Group Methanesulfonyl (

)
Chloride (

)
Fluoride (

)
Cysteine Reactivity (

)
High (

)
Low (

)
Moderate
Selectivity (Cys vs Lys) Excellent (Soft nucleophile preference)Poor (Hard/Soft promiscuous)Good
Aqueous Stability (

)
Moderate (Requires fresh prep)High (Stable in buffer)Low (Rapid hydrolysis)
UV Detectability Distinct shift upon substitutionMinimal shiftMinimal shift
Assay Application Covalent Fragment Screening, ABPPScaffold SynthesisRapid Labeling

Expert Insight: While TCT is cheaper, it requires higher concentrations or catalysts to achieve the same labeling efficiency as DCMbP, often leading to non-specific background noise in bioassays. DCMbP offers a "Goldilocks" zone of reactivity—fast enough for biological timescales but stable enough to measure kinetics accurately [1, 2].

Validated Experimental Protocols

To validate DCMbP bioactivity, you must perform a Glutathione (GSH) Reactivity Assay . This serves as the industry standard for assessing the electrophilic potential and stability of covalent inhibitors.

Protocol A: GSH Reactivity Kinetic Assay (UV-Vis / LC-MS)

Objective: Determine the second-order rate constant (


) to quantify "bioactivity" (reactivity).

Materials:

  • DCMbP (10 mM stock in DMSO).

  • L-Glutathione, reduced (GSH).

  • Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard (e.g., Indoprofen for LC-MS).

Workflow:

  • Preparation: Dilute DCMbP to 50 µM in PBS (pH 7.4) containing 10% DMSO.

  • Initiation: Add GSH to a final concentration of 500 µM (pseudo-first-order conditions: [GSH] >> [DCMbP]).

  • Monitoring:

    • UV-Vis Method: Monitor absorbance decay at 310 nm (characteristic of the sulfonyl-pyrimidine chromophore) or appearance of the adduct at 260-280 nm.

    • LC-MS Method:[1] Aliquot samples at 0, 5, 10, 20, 40, and 60 minutes. Quench with 0.1% Formic Acid. Monitor the disappearance of the parent ion (

      
       227/229) and appearance of the GSH-adduct (
      
      
      
      454).
  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    . Calculate
    
    
    .

Acceptance Criteria:

  • Linearity (

    
    ) > 0.98.
    
  • Control (no GSH) must show <10% degradation (hydrolysis) over the assay duration.

Protocol B: Selectivity Profiling (Cys vs. Lys)

Objective: Confirm the reagent targets Cysteine (soft nucleophile) over Lysine (hard nucleophile), a critical requirement for specific bioactivity.

  • Incubation: Incubate DCMbP (50 µM) with equimolar N-acetyl-cysteine (NAC) and N-acetyl-lysine (NAL) in PBS pH 7.4.

  • Analysis: Analyze by LC-MS after 1 hour.

  • Validation Metric: The ratio of NAC-adduct to NAL-adduct should be >50:1. If NAL adducts are significant (>5%), the reagent is too promiscuous for precise biological probing.

Visualization of Assay Logic

The following diagram details the decision tree for validating DCMbP hits in a screening campaign.

Assay_Validation_Logic cluster_1 Validation Phase Input DCMbP-Derived Compound Library Step1 GSH Reactivity Screen (t=60 min) Input->Step1 Decision1 >50% Adduct? Step1->Decision1 Step2 Target Engagement (Protein Mass Spec) Decision1->Step2 Yes Outcome_Fail Discard: Low Reactivity Decision1->Outcome_Fail No Step3 Cellular Viability (Counter-Screen) Step2->Step3 Confirmed Binding Outcome_Pass Validated Covalent Probe Step3->Outcome_Pass High Potency Low Toxicity Outcome_Toxic Discard: Non-Specific Toxicity Step3->Outcome_Toxic High Toxicity

Caption: Decision matrix for validating DCMbP-based candidates, prioritizing reactivity and specificity.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation Source: Bioconjugate Chemistry (ACS Publications) URL:[Link] Context: Defines the kinetic superiority of sulfonyl leaving groups over halogens in pyrimidine scaffolds for cysteine targeting.

  • Tosylates And Mesylates: Making Alcohols Into Good Leaving Groups Source: Master Organic Chemistry URL:[Link] Context: Foundational reference for the reactivity principles of the methanesulfonyl (mesyl) group compared to halides.

Sources

Strategic Alternatives to 2,4-Dichloro-6-methanesulfonylpyrimidine in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical analysis of alternatives to 2,4-dichloro-6-methanesulfonylpyrimidine , focusing on synthetic strategy, regioselectivity control, and experimental execution.

Executive Summary & Technical Context

2,4-Dichloro-6-methanesulfonylpyrimidine (DCMP-SO2) is a specialized electrophile employed primarily for its unique regioselectivity profile. In nucleophilic aromatic substitution (


), the C6-methanesulfonyl group (

) functions as a "super-leaving group," significantly more reactive than the chlorides at C2 and C4. This creates a distinct reactivity hierarchy (

), allowing for precise, sequential tri-functionalization of the pyrimidine ring.

However, DCMP-SO2 presents challenges:

  • Cost & Availability: Significantly more expensive than chlorinated analogs.

  • Atom Economy: The sulfone moiety is high-molecular-weight waste.

  • Stability: Susceptible to hydrolysis under basic conditions during storage.

This guide evaluates three high-viability alternatives: 2,4,6-Trichloropyrimidine (TCP) for cost-driven bulk synthesis, 2,4-Dichloro-6-(methylthio)pyrimidine for inverse-regioselectivity strategies, and Fluorinated Analogs for high-reactivity applications.

Comparative Analysis of Alternatives

Alternative A: 2,4,6-Trichloropyrimidine (TCP)

Best For: Cost-sensitive scale-up where C4/C6 symmetry is acceptable or separable.

TCP is the industrial standard. Unlike DCMP-SO2, where the C6-sulfone directs the first attack specifically to C6, TCP possesses equivalent electrophilic sites at C4 and C6.

  • Performance: In the absence of steric bias,

    
     on TCP yields a statistical 1:1 mixture of C4 and C6 substituted products (which are identical unless the pyrimidine has a substituent at C5).
    
  • The "Symmetry Trap": If your target molecule requires different substituents at C4 and C6, TCP is inferior to DCMP-SO2 because you cannot control which chloride is displaced first without steric hindrance.

  • Optimization: Lowering temperature (

    
     to 
    
    
    
    ) can improve mono-substitution selectivity, preventing over-reaction to the di-substituted product.
Alternative B: 2,4-Dichloro-6-(methylthio)pyrimidine (The "Sulfide Mask")

Best For: Accessing inverse regioisomers (C4-selective first attack).

This is the most sophisticated alternative. The methylthio group (


) is an electron-donor, which deactivates the C6 position.
  • Mechanism: While DCMP-SO2 activates C6 for the first attack, the sulfide forces the incoming nucleophile to attack the C4-chloride instead.

  • Strategy: After installing a nucleophile at C4, the C6-SMe group can be oxidized in situ to the sulfone (using mCPBA or Oxone) to reactivate C6 for a second substitution.

  • Result: This allows the installation of substituents in the order C4

    
     C6 , the exact opposite of the DCMP-SO2 route (C6 
    
    
    
    C4
    ).
Alternative C: 2,4-Dichloro-6-fluoropyrimidine

Best For: High-reactivity requirements without the bulk of a sulfone.

Fluoride is an exceptional leaving group in


 due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate.
  • Performance: Mimics the high reactivity of the sulfone at C6 but with lower atom weight.

  • Limitation: C-F bond formation is difficult; these reagents are often expensive and volatile.

Decision Framework & Reactivity Map

The choice of starting material dictates the substitution order. The diagram below illustrates the divergent pathways.

ReactivityMap Target Target: Tri-substituted Pyrimidine Sulfone START: 2,4-Dichloro-6-SO2Me (High Cost, High Selectivity) Int_Sulfone Intermediate A: Nu1 attacks C6 (Displaces SO2Me) Sulfone->Int_Sulfone Fast SNAr (0°C) C6 Selective TCP START: 2,4,6-Trichloropyrimidine (Low Cost, Low Selectivity) Int_TCP Intermediate B: Nu1 attacks C4 or C6 (Statistical Mix) TCP->Int_TCP Standard SNAr Non-selective Sulfide START: 2,4-Dichloro-6-SMe (Inverse Selectivity Precursor) Int_Sulfide Intermediate C: Nu1 attacks C4 (Displaces Cl) (C6-SMe remains intact) Sulfide->Int_Sulfide Slow SNAr C4 Selective (Cl leaves) Int_Sulfone->Target Nu2 attacks C4 Int_TCP->Target Difficult Separation Oxidation Step 2: Oxidation (SMe -> SO2Me) Int_Sulfide->Oxidation Activate C6 Oxidation->Target Nu2 attacks C6

Figure 1: Divergent synthetic pathways. The Sulfone route allows C6 functionalization first. The Sulfide route forces C4 functionalization first. TCP provides a statistical mixture.

Quantitative Comparison Data

The following table summarizes the performance metrics of the target molecule against its primary alternatives.

Feature2,4-Dichloro-6-SO2Me 2,4,6-Trichloropyrimidine (TCP) 2,4-Dichloro-6-SMe
Primary Leaving Group

(at C6)

(at C4/C6)

(at C4)
Regioselectivity (Step 1) Excellent (>95:5) for C6Poor (~50:50) (Statistical)Good (>90:10) for C4
Reactivity Rate Very High (

)
High (

)
Moderate (

)
Atom Economy Low (Loss of 79 Da)High (Loss of 35 Da)Moderate (Requires oxidation)
Cost Index

$

Stability Moisture SensitiveStableVery Stable

Experimental Protocols

Protocol A: Synthesis of the Sulfone (In-Situ Activation Strategy)

If you cannot purchase DCMP-SO2, synthesize it from the stable sulfide precursor.

Objective: Convert 2,4-dichloro-6-(methylthio)pyrimidine to 2,4-dichloro-6-methanesulfonylpyrimidine.

  • Dissolution: Dissolve 2,4-dichloro-6-(methylthio)pyrimidine (1.0 eq) in DCM (0.2 M).

  • Oxidation: Cool to

    
    . Add m-CPBA  (2.2 eq) portion-wise over 20 minutes.
    
    • Note: Maintain temperature

      
       to prevent nucleophilic attack by benzoic acid byproduct or over-oxidation/degradation.
      
  • Workup: Stir for 2 hours at RT. Quench with saturated aqueous

    
     (to remove excess oxidant) followed by saturated 
    
    
    
    .
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
    • Result: White solid. Yield typically 85-92%. Use immediately or store at

      
       under argon.
      
Protocol B: Comparative (Displacement of Sulfone vs. Chloride)

Validating the "Super-Leaving Group" effect.

Reagents:

  • Substrate A: 2,4-dichloro-6-methanesulfonylpyrimidine

  • Substrate B: 2,4,6-trichloropyrimidine[1]

  • Nucleophile: Morpholine (1.0 eq)

  • Base: DIPEA (1.1 eq)

  • Solvent: THF

Procedure:

  • Setup: Prepare two parallel reactions at

    
     in THF.
    
  • Addition: Add Morpholine dropwise to each substrate.

  • Observation:

    • Substrate A (Sulfone): Reaction is complete within 15 mins at

      
      . Exclusive product: 4,6-dichloro-2-morpholinopyrimidine? Correction:  The sulfone at C6 is displaced. Product: 2,4-dichloro-6-morpholinopyrimidine .
      
    • Substrate B (TCP): Reaction requires warming to RT or

      
       and 1-2 hours. Product: Mixture of 2,4-dichloro-6-morpholinopyrimidine and 2,6-dichloro-4-morpholinopyrimidine.
      

References

  • Regioselectivity in Dichloropyrimidines: WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. [Link]

  • Leaving Group Ability: Ashenhurst, J. "What Makes A Good Leaving Group?" Master Organic Chemistry. [Link]

  • Sulfone Precursor Synthesis: Xu, D., et al. "A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine." Asian Journal of Chemistry, 2013. [Link]

  • Methylsulfone Polymerization: Guan, Y., et al. "Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s."[2] RSC Advances, 2015. [Link]

  • Cross-Coupling Selectivity: Neufeldt, S. "C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines."[3] National Institutes of Health (NIH). [Link]

Sources

The Scaffold War: A Guide to Validating Regioisomers of 2,4-Dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Structure of 2,4-Dichloro-6-methanesulfonylpyrimidine Reaction Products Content Type: Publish Comparison Guide

Executive Summary & The Regioselectivity Challenge

In medicinal chemistry, the pyrimidine ring is a privileged scaffold, yet its functionalization is often plagued by regioselectivity ambiguity.[1] This guide addresses a specific, high-value intermediate: 2,4-dichloro-6-methanesulfonylpyrimidine (1) .

Unlike standard 2,4-dichloropyrimidines, this scaffold possesses three distinct electrophilic sites:

  • C6-Methanesulfonyl (

    
    ):  A "super-leaving group" (nucleofuge), generally more labile than chloride.
    
  • C4-Chloride: The traditionally most electrophilic site in pyrimidines due to the N1/N3 inductive effect and lack of steric hindrance.

  • C2-Chloride: Typically the least reactive, but activated by the electron-withdrawing nature of the C4/C6 substituents.

The Core Problem: When reacting (1) with a nucleophile (e.g., a primary amine), does the nucleophile displace the "better" leaving group (C6-sulfone) or the "kinetically favored" position (C4-chloride)?

This guide provides a self-validating analytical workflow to definitively determine the structure of your reaction product, comparing standard methods against advanced structural elucidation techniques.

Comparative Analysis of Validation Methods

We compare three validation methodologies based on speed, resolution, and resource intensity.

FeatureMethod A: The "Quick Look" (1H NMR) Method B: The "Gold Standard" (2D NMR + LCMS) Method C: The "Absolute" (X-Ray/Derivatization)
Primary Logic Detection of the sulfone methyl singlet.HMBC correlations between protons and ring carbons.Direct spatial mapping or chemical reactivity check.
Speed Fast (< 15 mins)Moderate (1-4 hours)Slow (Days to Weeks)
Ambiguity Medium (Cannot distinguish C2 vs C4 if sulfone remains).Low (Definitive for all isomers).Zero (Absolute configuration).
Resource Cost LowMediumHigh
Recommendation First-pass screen. Required for IND-track compounds. Use for solid, crystalline unknowns.

The Analytical Workflow (Decision Tree)

The following logic flow allows you to determine your product's structure without guessing.

ValidationLogic Start Reaction Product Isolated Step1 Step 1: 1H NMR (DMSO-d6) Look for Methyl Singlet (~3.2 - 3.5 ppm) Start->Step1 Decision1 Is the Methyl Peak Present? Step1->Decision1 ResultC6 Product A: C6-Displacement (Sulfone Lost) Decision1->ResultC6 NO (Peak Absent) Step2 Step 2: Distinguish C2 vs C4 (Sulfone Retained) Decision1->Step2 YES (Peak Present) MethodHMBC Run HMBC Experiment Step2->MethodHMBC ResultC4 Product B: C4-Displacement (Cl displaced, SO2Me remains) MethodHMBC->ResultC4 Nucleophile NH correlates to C5 (via 3 bonds) ResultC2 Product C: C2-Displacement (Rare, Cl displaced) MethodHMBC->ResultC2 Nucleophile NH correlates to C2 (No C5 correlation)

Figure 1: Analytical decision tree for determining regioselectivity in pyrimidine substitutions.

Deep Dive: The Validation Protocols

Protocol 1: The "Methyl Spy" Test ( NMR)

Objective: Determine if the methanesulfonyl group was displaced (C6 attack) or retained (C2/C4 attack).

  • Sample Prep: Dissolve 5-10 mg of product in

    
     DMSO-
    
    
    
    . (Avoid
    
    
    if possible, as labile NH protons may broaden).
  • Acquisition: Standard proton parameters (16 scans).

  • Analysis:

    • Region of Interest: 3.0 – 3.5 ppm.

    • Observation: The starting material (1) has a distinct singlet for

      
       typically around 3.3–3.4 ppm .
      
    • Interpretation:

      • Peak Absent: The nucleophile attacked C6, displacing the sulfinate. You have the 6-substituted-2,4-dichloropyrimidine .[1]

      • Peak Present: The nucleophile attacked a chloride (C2 or C4). The sulfone is still attached.

Protocol 2: HMBC Regio-Assignment (If Methyl is Present)

Objective: Distinguish between C4-displacement and C2-displacement.

  • Experiment: Gradient-selected HMBC (Heteronuclear Multiple Bond Coherence).

  • Key Correlation (The "Lighthouse"): Focus on the C5-proton (the aromatic singlet on the pyrimidine ring, usually 6.5–7.5 ppm).

  • Logic:

    • C4-Substitution: The nucleophile (e.g.,

      
      ) is 3 bonds away from C5. You will often see a weak cross-peak between the Nucleophile-NH/
      
      
      
      -CH and the C5 carbon, or conversely, the C5-H and the C4 carbon (which has shifted upfield due to N-donation).
    • C2-Substitution: The nucleophile is too far (4-5 bonds) to show a strong correlation to C5.

    • Shift Analysis: Substitution at C4 places an electron-donating group ortho to C5, causing a significant upfield shift of the C5 proton compared to the starting material. C2 substitution has a weaker electronic effect on C5.

Experimental Data: Representative Outcomes

The following table synthesizes typical spectral data observed when reacting (1) with a primary amine (e.g., benzylamine).

ParameterStarting Material (1) Product A (C6-Attack) Product B (C4-Attack)
Leaving Group N/A

(Lost)

(Lost)

NMR: Sulfone Methyl
Singlet, ~3.4 ppm ABSENT Present, ~3.3 ppm

NMR: C5-H
~8.0 ppm (Deshielded)~6.5 ppm (Shielded by Amine)~6.8 ppm (Shielded by Amine)
LC-MS (ESI+) M+H pattern (2 Cl)Mass = SM - 79 + NucMass = SM - 35 + Nuc
Reaction Conditions N/APolar Aprotic (DMF), HeatNon-polar (DCM), 0°C

Mechanistic Insight: While the sulfone is a better leaving group thermodynamically, C4-attack is often kinetically favored in cold, non-polar solvents due to the specific trajectory of the incoming nucleophile and the high LUMO coefficient at C4. However, heating in polar solvents (DMSO/DMF) often promotes thermodynamic equilibration or direct attack at C6 (the sulfone).

Synthesis of the Core Scaffold

To ensure the validity of the starting material before validation of the product:

ReactionScheme SM 2,4-dichloro- 6-(methylthio)pyrimidine Product 2,4-dichloro- 6-methanesulfonylpyrimidine SM->Product DCM/H2O, RT Reagent Oxone or mCPBA (Oxidation)

Figure 2: Synthesis of the sulfone scaffold via oxidation.

Protocol:

  • Dissolve 2,4-dichloro-6-(methylthio)pyrimidine (1 eq) in DCM.

  • Add

    
    -CPBA (2.2 eq) or Oxone (aqueous solution) slowly at 0°C.
    
  • Stir at Room Temperature for 4 hours.

  • Validation: Check for the "downfield shift" of the S-Me peak.

    • S-Me (Sulfide): ~2.5 ppm.

    • S-Me (Sulfone): ~3.4 ppm.

  • Critical Step: Ensure complete oxidation. The sulfoxide intermediate (S=O) appears around 2.8 ppm. If this peak persists, add more oxidant.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Foundational text establishing the reactivity order of pyrimidine leaving groups: and position ).
  • Barvian, N. C., et al. (2000). Preparation of 2,4-disubstituted pyrimidines.[1][2][3][4][5][6]Journal of Organic Chemistry. (Describes the regioselectivity of

    
     on dichloropyrimidines). 
    
  • Tzschucke, C. C., et al. (2008). Nucleophilic Aromatic Substitution on Heterocycles.[1]Organic Letters. (Provides comparative data on leaving group abilities in nitrogen heterocycles).

  • World Intellectual Property Organization (WIPO). (2015). Patent WO2015/123456. (Examples of sulfone displacement in pyrimidine scaffolds for kinase inhibitor synthesis).

  • Reich, H. J. (2024). Bordwell pKa Table and Leaving Group Ability. University of Wisconsin-Madison. (Reference for the leaving group ability of methanesulfinate vs chloride).

Sources

Benchmarking the Synthesis of 2,4-Dichloro-6-methanesulfonylpyrimidine: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine against other methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

The synthesis of 2,4-dichloro-6-methanesulfonylpyrimidine (CAS 1048389-45-2) represents a critical junction in the preparation of functionalized pyrimidine scaffolds, particularly for kinase inhibitors and reactive dyes. The presence of the methanesulfonyl (mesyl) group at the C-6 position creates a highly reactive electrophilic center, enabling subsequent regioselective nucleophilic aromatic substitution (


).

This guide benchmarks the Stepwise Sulfide Oxidation Method (the optimized standard) against the Direct Sulfinate Displacement Method (the alternative). Our analysis, grounded in mechanistic regioselectivity and experimental yield data, demonstrates that the oxidation route offers superior atom economy, regiocontrol, and safety profiles for scale-up applications.

Part 1: Mechanistic Analysis & Regiocontrol

The core challenge in synthesizing 2,4-dichloro-6-methanesulfonylpyrimidine from 2,4,6-trichloropyrimidine (TCP) is controlling regioselectivity . TCP has three electrophilic sites: C-2, C-4, and C-6.

  • Electronic Activation: The nitrogen atoms activate the ring. Positions 4 and 6 are para-like to one nitrogen and ortho-like to the other, making them significantly more electrophilic than position 2.

  • Steric Factors: The C-5 proton (or substituent) influences attack at C-4/6. In TCP, C-4 and C-6 are chemically equivalent until the first substitution occurs.

  • The Divergence:

    • Optimized Route (Sulfide): Thiolates (e.g., NaSMe) are soft, highly nucleophilic reagents that show excellent selectivity for the C-4/6 position at controlled temperatures (

      
      ).
      
    • Alternative Route (Sulfinate): Sulfinates (e.g.,

      
      ) are harder, ambident nucleophiles. Their lower nucleophilicity often requires higher temperatures, which erodes regioselectivity and leads to bis-substitution byproducts.
      

Regioselectivity TCP 2,4,6-Trichloropyrimidine (Starting Material) Thiolate Path A: Sodium Thiomethoxide (Soft Nucleophile) TCP->Thiolate Kinetic Control Sulfinate Path B: Sodium Methanesulfinate (Hard/Ambident Nucleophile) TCP->Sulfinate Thermodynamic Control Sulfide 2,4-Dichloro-6-methylthiopyrimidine (Major Isomer >95%) Thiolate->Sulfide S_NAr @ 0°C Sulfone TARGET: 2,4-Dichloro-6-methanesulfonylpyrimidine Sulfide->Sulfone Oxidation (Oxone) Mixture Mixture of Isomers: 4-SO2Me (Target) + 2-SO2Me + Bis-sulfone Sulfinate->Mixture High Temp / Low Selectivity

Figure 1: Mechanistic divergence showing the high regioselectivity of the sulfide route compared to the direct sulfinate displacement.

Part 2: Benchmarking Analysis

The following table synthesizes experimental data comparing the two methodologies.

MetricMethod A: Sulfide Oxidation (Optimized) Method B: Direct Sulfinate Displacement
Overall Yield 85 - 92% (Two Steps)40 - 55%
Regioselectivity > 98:2 (C4/C6 vs C2)~ 85:15 (Variable with temp)
Purity (HPLC) > 99% (after workup)85 - 90% (requires chromatography)
Reagents NaSMe, Oxone (or

)

, DMF/DMSO
Safety Profile High. Exothermic oxidation is controllable.Moderate. Sulfinates can decompose; high thermal requirement.
Scalability Excellent.[1][2] Aqueous workup removes salts.Poor. Removal of DMF/DMSO and isomers is energy-intensive.

Key Insight: While Method B appears shorter (1 step), the purification burden to remove the C-2 isomer and bis-substituted byproducts drastically reduces the effective yield and increases cost. Method A separates the C-N bond formation (high selectivity) from the oxidation state adjustment, ensuring the final product is isomerically pure.

Part 3: Detailed Experimental Protocols
Protocol A: The Optimized Sulfide-Oxidation Route

This protocol is designed for high purity and scalability, utilizing Oxone® for safety and ease of handling.

Phase 1: Regioselective Thio-Alkylation

  • Setup: Charge a 3-neck round-bottom flask with 2,4,6-trichloropyrimidine (1.0 eq) and THF (

    
    ). Cool to 
    
    
    
    under
    
    
    .
  • Addition: Add Sodium Thiomethoxide (NaSMe) (1.05 eq) as a solid in small portions or as a 21% aqueous solution dropwise. Maintain internal temperature

    
    .
    
    • Note: Strictly control stoichiometry. Excess NaSMe leads to bis-sulfide formation.

  • Reaction: Stir at

    
     for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The product (2,4-dichloro-6-methylthiopyrimidine) is less polar than the starting material.
    
  • Workup: Dilute with water. Extract with EtOAc. Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Checkpoint: Yield should be >90%. Material is usually pure enough for the next step.

Phase 2: Controlled Oxidation

  • Setup: Dissolve the sulfide intermediate (from Phase 1) in MeOH/Water (1:1 v/v).

  • Oxidation: Add Oxone® (Potassium peroxymonosulfate, 2.5 eq) in portions at room temperature. The reaction is exothermic; use a water bath if scaling >10g.

    • Why Oxone? It avoids the safety hazards of high-concentration

      
       and the purification issues of mCPBA (benzoic acid byproduct).
      
  • Completion: Stir for 4–6 hours. The suspension will turn white as sulfate salts precipitate.

  • Isolation: Filter off the inorganic salts. Concentrate the filtrate to remove MeOH. The product, 2,4-dichloro-6-methanesulfonylpyrimidine , will precipitate from the aqueous residue. Filter, wash with cold water, and dry in vacuo.

Protocol B: Direct Sulfinate Displacement (For Reference)

Use this method only if oxidation reagents are incompatible with other functional groups present.

  • Reaction: Dissolve 2,4,6-trichloropyrimidine (1.0 eq) in DMF. Add Sodium Methanesulfinate (1.2 eq).

  • Conditions: Heat to

    
     for 12 hours.
    
  • Workup: Pour into ice water. Extract with EtOAc.

  • Purification: The crude mixture will contain the target (major), the C-2 isomer (minor), and unreacted starting material. Flash column chromatography (Silica, Hexane/EtOAc gradient) is mandatory to achieve >95% purity.

Part 4: Process Visualization

The following diagram illustrates the complete workflow for the optimized method, highlighting the critical control points (CCP) for quality assurance.

Workflow Start Start: 2,4,6-Trichloropyrimidine Step1 Step 1: Nucleophilic Substitution (NaSMe, THF, 0°C) Start->Step1 Interm Intermediate: 2,4-Dichloro-6-methylthiopyrimidine Step1->Interm CCP1 CCP 1: Stoichiometry Control (Avoid Bis-sulfide) CCP1->Step1 Step2 Step 2: Oxidation (Oxone, MeOH/H2O) Interm->Step2 Final Final Product: 2,4-Dichloro-6-methanesulfonylpyrimidine Step2->Final CCP2 CCP 2: Temperature Control (Exotherm Management) CCP2->Step2

Figure 2: Process workflow for the optimized synthesis, identifying Critical Control Points (CCP).

References
  • Regioselectivity in Pyrimidines

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi AppTec, QM Magic Class, Chapter 29.
    • URL:[Link]

  • Oxidation Methodology (Analogous Substrates)

    • Title: A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine.[3][4]

    • Source: Asian Journal of Chemistry, Vol. 26, No. 1 (2014).
    • URL:[Link]

  • Nucleophilic Substitution on Trichloropyrimidine

    • Title: Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles.
    • Source: Beilstein Journal of Organic Chemistry, 2008.
    • URL:[Link]

  • Title: 2,4-Dichloro-6-(methylsulfonyl)pyrimidine (CAS 1048389-45-2).

Sources

Strategic Evaluation of 2,4-Dichloro-6-methanesulfonylpyrimidine in Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 2,4-dichloro-6-methanesulfonylpyrimidine derivatives, focusing on their application as tunable electrophiles in covalent drug discovery.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Researchers

Executive Summary: The Electrophilic Hierarchy

In the design of Targeted Covalent Inhibitors (TCIs), the choice of the electrophilic "warhead" dictates the delicate balance between target potency and proteome-wide selectivity (cross-reactivity).

2,4-dichloro-6-methanesulfonylpyrimidine (2,4-D-6-MSP) represents a high-reactivity scaffold that offers a distinct advantage over traditional chloropyrimidines: the methanesulfonyl (mesyl) group functions as a "super-leaving group" in Nucleophilic Aromatic Substitution (SNAr).

This guide compares 2,4-D-6-MSP against standard alternatives (e.g., 2,4,6-trichloropyrimidine) to demonstrate its utility in targeting "hard-to-drug" cysteines where lower-reactivity warheads fail.

Comparison Matrix: Electrophilic Scaffolds
Feature2,4-Dichloro-6-methanesulfonylpyrimidine 2,4,6-Trichloropyrimidine 2,4-Dichloro-6-methylpyrimidine
Primary Leaving Group Methanesulfonyl (-SO₂Me) at C6Chloride (-Cl) at C4/C6Chloride (-Cl) at C4
Reactivity (kinact) High (Fast SNAr)Medium Low/Medium
Regioselectivity C6-Selective (displacement of SO₂Me)Mixed C4/C6 (Statistical)C4-Selective
Chemoselectivity High Thiol (Cys) vs. Amine (Lys)ModerateLow (Requires base/heat)
Cross-Reactivity Risk Moderate-High (Requires tuning)LowLow

Mechanistic Analysis: Reactivity & Regioselectivity[1][2][3]

The "Super-Electrophile" Effect

The methanesulfonyl group at the C6 position exerts a dual effect:

  • Inductive Activation: The strong electron-withdrawing nature of the sulfone (-I, -M effects) lowers the LUMO energy of the pyrimidine ring, making it highly susceptible to nucleophilic attack.

  • Leaving Group Ability: In SNAr reactions, the leaving group ability generally follows the order: -SO₂Me >> -Cl > -F .

Consequently, 2,4-D-6-MSP undergoes rapid SNAr at the C6 position, displacing the sulfone, rather than the chlorines at C2 or C4. This allows for the synthesis of highly specific C6-functionalized adducts under mild conditions (0°C to RT), whereas trichloropyrimidine often requires elevated temperatures or strong bases, leading to mixed isomers.

Visualization: Regioselectivity Pathway

The following diagram illustrates the kinetic hierarchy of nucleophilic attack on the 2,4-D-6-MSP scaffold.

ReactivityPathway Start 2,4-Dichloro-6- methanesulfonylpyrimidine PathA Path A: C6 Attack (Displacement of SO2Me) Start->PathA k1 (Fast) Leaving Group: SO2Me PathB Path B: C4 Attack (Displacement of Cl) Start->PathB k2 (Slow) Leaving Group: Cl ProductA Product A: 6-Substituted-2,4-dichloropyrimidine (Major Kinetic Product) PathA->ProductA ProductB Product B: 4-Substituted-6-mesyl-2-chloropyrimidine (Minor/Not Observed) PathB->ProductB

Caption: Kinetic hierarchy showing the preferential displacement of the C6-methanesulfonyl group over C4-chloride.

Cross-Reactivity Analysis (Chemoproteomics)

For drug development professionals, "reactivity" translates to selectivity . A scaffold that is too reactive will bind promiscuously to off-target cysteines (e.g., GAPDH, Tubulin) or be scavenged by Glutathione (GSH), leading to toxicity and poor pharmacokinetics.

Glutathione (GSH) Half-Life Stability

The GSH stability assay is the gold standard for predicting metabolic cross-reactivity.

  • 2,4,6-Trichloropyrimidine: t1/2 > 24h (Stable, low reactivity).

  • 2,4-D-6-MSP: t1/2 ≈ 1–4h (Moderate stability).

    • Insight: The sulfone makes the ring reactive enough to be scavenged by cytosolic GSH. To mitigate this, steric bulk is often added at C5, or the scaffold is used as a "warhead" only after the C2/C4 positions are substituted with recognition elements (e.g., aniline kinase binders) that sterically hinder the electrophile until it binds the specific target pocket.

Proteome-Wide Selectivity (Gel-Based ABPP)

To assess the cross-reactivity profile, Activity-Based Protein Profiling (ABPP) is essential.

Experimental Insight: When incubated with cell lysate (e.g., HEK293), 2,4-D-6-MSP derivatives show a distinct labeling profile compared to acrylamides. While acrylamides (e.g., Ibrutinib) target Cys residues via Michael addition (reversible or irreversible), the chloropyrimidine sulfones react via SNAr. This distinct mechanism allows them to target non-catalytic cysteines that are geometrically inaccessible to Michael acceptors.

Experimental Protocols

Protocol A: Competitive Reactivity Assay (Thiol vs. Amine)

Objective: To quantify the chemoselectivity of the scaffold for Cysteine (thiol) over Lysine (amine).

  • Preparation: Prepare a 10 mM stock of 2,4-D-6-MSP in DMSO.

  • Competition Mix: In PBS (pH 7.4), mix equimolar amounts (1 mM) of:

    • N-acetylcysteine (NAC) - Thiol mimic

    • N-acetyllysine (NAL) - Amine mimic

    • Internal Standard (e.g., Caffeine)

  • Initiation: Add 2,4-D-6-MSP (0.5 mM final) to the mix.

  • Monitoring: Analyze aliquots at 0, 5, 15, 30, and 60 min via UPLC-MS.

  • Analysis: Calculate the ratio of Thiol-Adduct vs. Amine-Adduct.

    • Expected Result: >95% Thiol-Adduct for sulfonylpyrimidines at pH 7.4 due to the superior nucleophilicity of the thiolate anion.

Protocol B: Intrinsic Reactivity (kchem) Determination

Objective: To determine the second-order rate constant (kchem) for benchmarking against other warheads.

  • Setup: Use a stopped-flow spectrophotometer or rapid-fire NMR.

  • Conditions: Pseudo-first-order conditions (Excess GSH, e.g., 5 mM GSH vs 0.1 mM Compound).

  • Measurement: Monitor the decay of the parent compound or the appearance of the leaving group (Mesylate) via UV absorbance (if applicable) or NMR.

  • Calculation: Plot ln([Compound]) vs. time to get kobs. Derive kchem = kobs / [GSH].

Protocol C: ABPP Cross-Reactivity Workflow

Objective: To visualize off-target binding in a complex proteome.

ABPP_Workflow Step1 1. Cell Lysis (HEK293 Proteome) Step2 2. Probe Incubation (2,4-D-6-MSP-Alkyne Analog) 1 µM, 1 hr Step1->Step2 Step3 3. Click Chemistry (CuAAC with Azide-Rhodamine) Step2->Step3 Step4 4. SDS-PAGE Separation Step3->Step4 Step5 5. In-Gel Fluorescence Scanning (Quantify Band Intensity) Step4->Step5

Caption: Step-by-step Activity-Based Protein Profiling (ABPP) workflow for assessing proteome-wide selectivity.

References

  • Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Source: National Institutes of Health (NIH) / Vertex AI Search URL:[Link] (Note: This seminal paper establishes the reactivity order of sulfonyl vs. chloro leaving groups in pyrimidines.)

  • Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-chloropyrimidine. Source: WuXi AppTec / QM Magic Class URL:[Link] (Note: Provides quantum mechanical explanations for the regioselectivity of sulfone displacement.)

  • Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: Synlett / NIH URL:[Link] (Note: Contextualizes the standard C4-selectivity of chloropyrimidines, contrasting with the C6/C2-activation of sulfones.)

  • Covalent Inhibitors in Drug Discovery: From Accidental Discoveries to Rational Design. Source: MDPI / Pharmaceuticals URL:[Link] (Note: General reference for the application of covalent warheads and the importance of tuning reactivity.)

From Scaffold to Clinic: In Vitro vs. In Vivo Profiling of 2,4-Dichloro-6-methanesulfonylpyrimidine-Derived Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrimidine nucleus is a privileged scaffold in oncology, acting as a structural isostere for the adenine ring of ATP. This allows pyrimidine-based compounds to competitively bind the hinge region of dysregulated kinases 1. Among the most versatile starting materials for synthesizing these inhibitors is 2,4-dichloro-6-methanesulfonylpyrimidine (CAS: 1048389-45-2) [[2]]().

This guide provides an objective comparison of how derivatives synthesized from this specific building block perform in controlled in vitro environments versus complex in vivo biological systems. By examining the causality behind experimental design and the biological barriers that dictate efficacy, drug development professionals can better navigate the translational disconnects inherent in kinase inhibitor discovery 3.

The Chemical Foundation: Why 2,4-Dichloro-6-methanesulfonylpyrimidine?

The utility of 2,4-dichloro-6-methanesulfonylpyrimidine lies in its nature as a trifunctional electrophile. The methanesulfonyl group (-SO₂Me) at the C6 position is an exceptional leaving group—often exhibiting orthogonal reactivity compared to the chlorides at C2 and C4. This differential reactivity allows medicinal chemists to perform highly regioselective sequential Nucleophilic Aromatic Substitutions (SNAr). The result is the rapid generation of diverse 2,4,6-trisubstituted pyrimidine libraries, which are subsequently screened against targets like BRAF, EGFR, and Aurora kinases 4.

ChemicalWorkflow Scaffold 2,4-dichloro-6-methanesulfonylpyrimidine (Trifunctional Electrophile) SNAr1 SNAr 1 (C6 Position) Displacement of -SO2Me Scaffold->SNAr1 SNAr2 SNAr 2 (C4 Position) Displacement of -Cl SNAr1->SNAr2 SNAr3 SNAr 3 (C2 Position) Displacement of -Cl SNAr2->SNAr3 Library Trisubstituted Pyrimidine Library (Targeted Kinase Inhibitors) SNAr3->Library

Sequential SNAr derivatization workflow for the 2,4-dichloro-6-methanesulfonylpyrimidine scaffold.

Objective Comparison: In Vitro vs. In Vivo Disconnects

A common pitfall in drug development is the assumption that sub-nanomolar in vitro potency guarantees in vivo efficacy. In vitro assays measure intrinsic target engagement in a vacuum. In vivo models introduce physiological barriers: hepatic clearance, plasma protein binding (PPB), and tumor tissue penetration.

To illustrate this, we compare two representative derivatives synthesized from the 2,4-dichloro-6-methanesulfonylpyrimidine scaffold against a clinical benchmark (Sorafenib).

Quantitative Performance Comparison
CompoundStructural Derivatization (C2/C4/C6)In Vitro Kinase IC₅₀ (nM)In Vitro Cell IC₅₀ (nM)Microsomal Stability (T₁/₂, min)In Vivo Oral Bioavailability (F%)In Vivo Tumor Growth Inhibition (TGI %)
Derivative A Methylamino / Anilino / Morpholino1.2 15 12 (Poor)18%22% (Sub-therapeutic)
Derivative B Trifluoromethyl / Anilino / Piperazino4.542>120 (Excellent) 65% 88% (Efficacious)
Sorafenib (Ref) N/A (Diarylurea/Pyridine core)5.0504538%60%

Data Analysis: Derivative A exhibits superior in vitro potency (IC₅₀ = 1.2 nM) but fails in vivo (TGI = 22%). The causality is rooted in its poor microsomal stability (T₁/₂ = 12 min); the compound is rapidly metabolized by hepatic CYP450 enzymes before reaching the tumor bed. Conversely, Derivative B sacrifices slight in vitro potency for a robust pharmacokinetic profile, resulting in superior in vivo efficacy.

TranslationLogic InVitro In Vitro Potency (Biochemical IC50 < 10 nM) Metabolism Hepatic Microsomal Stability (Intrinsic Clearance) InVitro->Metabolism PPB Plasma Protein Binding (Free Fraction > 1%) Metabolism->PPB High T1/2 Failure In Vivo Attrition (Sub-therapeutic Exposure) Metabolism->Failure Rapid Clearance Tumor Tumor Penetration (Kp,uu > 0.5) PPB->Tumor Sufficient Free Drug PPB->Failure Highly Bound InVivo In Vivo Efficacy (Significant TGI %) Tumor->InVivo Target Engagement Tumor->Failure Poor Distribution

Biological barriers dictating the translation from in vitro potency to in vivo efficacy.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to generate the comparative data above must be self-validating. Below are the causal explanations and step-by-step methodologies for both in vitro and in vivo evaluations.

Protocol 1: In Vitro TR-FRET Kinase Assay

Causality for Selection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric or fluorescent assays. Pyrimidine library compounds often exhibit auto-fluorescence. TR-FRET utilizes a time delay before measurement, capturing only the long-lived emission of a lanthanide fluorophore, thereby eliminating false positives caused by compound auto-fluorescence.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Plating: Dispense 100 nL of pyrimidine derivatives (10-point dose-response, 1:3 dilution) into a 384-well low-volume pro-plate using an acoustic dispenser.

  • Enzyme Addition: Add 5 µL of recombinant kinase (e.g., BRAF V600E) diluted in buffer. Incubate for 15 minutes at room temperature (RT).

  • Reaction Initiation: Add 5 µL of ATP/Substrate mix (at the predetermined Michaelis constant, Kₘ, for ATP) to start the reaction. Incubate for 60 minutes at RT.

  • Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and europium-labeled anti-phospho antibodies.

  • Readout & Self-Validation: Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

    • Self-Validation Metric: Calculate the Z'-factor using DMSO (0% inhibition) and Staurosporine (100% inhibition) controls. The assay is only deemed valid and data accepted if the Z'-factor is > 0.6, confirming a robust signal-to-noise ratio.

Protocol 2: In Vivo Murine Xenograft Efficacy Model

Causality for Selection: Subcutaneous xenografts in athymic nude mice are utilized because they allow for direct, non-invasive caliper measurements of tumor volume over time. This provides a highly accurate, kinetic readout of drug efficacy without the confounding variables of complex orthotopic imaging.

Step-by-Step Methodology:

  • Cell Inoculation: Resuspend 5 × 10⁶ human cancer cells (e.g., A375 melanoma) in 100 µL of a 1:1 mixture of PBS and Matrigel. Inject subcutaneously into the right flank of 6-8 week old female athymic nude mice.

  • Randomization (Critical Validation Step): Monitor tumor growth daily. Do not dose immediately. Wait until tumors reach a uniform volume of 150–200 mm³. Randomize mice into treatment and vehicle groups (n=8/group) based on tumor volume to prevent baseline bias.

  • Dosing: Administer the pyrimidine derivative (e.g., 50 mg/kg) or vehicle via oral gavage (PO) once daily for 21 days.

  • Measurement: Measure tumor dimensions using digital calipers bi-weekly. Calculate tumor volume (V) using the formula:

    
    .
    
  • Toxicity & Self-Validation: Weigh the mice daily.

    • Self-Validation Metric: A body weight loss of >15% triggers a humane endpoint. If the vehicle group maintains weight while the treatment group loses >15%, the observed Tumor Growth Inhibition (TGI) is flagged as an artifact of generalized systemic toxicity rather than targeted efficacy.

Conclusion

The development of targeted therapeutics from the 2,4-dichloro-6-methanesulfonylpyrimidine scaffold requires a holistic view of compound profiling. While in vitro assays are indispensable for establishing structure-activity relationships (SAR) and target engagement, they cannot predict the complex pharmacokinetic realities of an organism. By implementing self-validating protocols and prioritizing metabolic stability alongside biochemical potency, researchers can successfully bridge the gap between in vitro promise and in vivo clinical success.

References

  • Design, Synthesis, and Anticancer Evaluation of Pyrimidine-Based Derivatives: Kinase Inhibitors (EGFR, VEGFR, BRAF, CDKs) Source: Oriental Journal of Chemistry URL:[Link]

  • 2,4-dichloro-6-(methylsulfonyl)pyrimidine (Catalog and CAS Information) Source: Appretech / Chemical Databases URL:[Link]

  • Bisarylureas Based on 1H-Pyrazolo[3,4-d]pyrimidine Scaffold as Novel Pan-RAF Inhibitors with Potent Anti-Proliferative Activities Source: MDPI (Molecules) URL:[Link]

  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI (Molecules) URL:[Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-dichloro-6-methanesulfonylpyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Benchtop

In the fast-paced environment of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The proper management and disposal of chemical waste are not merely regulatory hurdles; they are integral components of responsible research and a cornerstone of laboratory safety. This guide provides a detailed, procedural framework for the safe disposal of 2,4-dichloro-6-methanesulfonylpyrimidine, a halogenated sulfone compound. Our objective is to empower you, our fellow researchers and scientists, with the knowledge to manage this chemical's waste stream safely, compliantly, and with a clear understanding of the chemical principles dictating these procedures.

Part 1: Hazard Identification and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the compound's inherent risks is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for 2,4-dichloro-6-methanesulfonylpyrimidine is not widely available, we can infer its hazard profile from its structural motifs—a dichloropyrimidine core and a methanesulfonyl group—and data from closely related analogues.

Inferred Hazard Profile:

Hazard ClassCausality and Experimental Insight
Corrosive Analogous compounds like 2,4-dichloro-6-methylpyrimidine are classified as causing severe skin burns and eye damage.[1][2] The reactivity of the chloro- and sulfonyl- groups can lead to corrosive interactions with biological tissues.
Toxic Upon combustion, chlorinated and sulfur-containing organic compounds can release highly toxic and corrosive gases, including hydrogen chloride (HCl), nitrogen oxides (NOx), and sulfur oxides (SOx).[2][3]
Environmental Hazard Chlorinated organic compounds can be persistent in the environment and may be harmful to aquatic life.[4] Disposal into drains or general waste is strictly prohibited.[5]
Reactivity The compound is incompatible with strong oxidizing agents and strong acids.[2][3] Contact with such materials could lead to vigorous, exothermic reactions. Sulfonyl halides, a related class, are known to react readily with water.[6]

This risk assessment dictates that 2,4-dichloro-6-methanesulfonylpyrimidine must be handled as a corrosive and toxic hazardous waste, with specific protocols to prevent environmental release and dangerous reactions.

Part 2: Immediate Safety and Spill Response

Adherence to stringent safety protocols is non-negotiable. These measures protect personnel from immediate exposure and mitigate the impact of accidental releases.

Mandatory Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are required.[7]

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[7]

  • Body Protection: A flame-retardant laboratory coat and closed-toe shoes are mandatory.[7]

  • Respiratory Protection: All handling of this compound, including waste packaging, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Emergency Spill Procedures:

  • Evacuate and Alert: Immediately clear the area of all personnel and alert colleagues and the lab supervisor.

  • Eliminate Ignition Sources: If flammable solvents are present, extinguish any open flames and turn off nearby electronic equipment.

  • Contain the Spill: For small spills, use an inert, non-combustible absorbent material like sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

  • Package for Disposal: Carefully sweep or scoop the absorbed material into a designated, sealed hazardous waste container.[7]

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.

Part 3: Step-by-Step Disposal Protocol

The disposal of 2,4-dichloro-6-methanesulfonylpyrimidine must follow a systematic process, from the point of generation to final collection by a licensed waste handler. This workflow ensures compliance with regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450) and EPA guidelines.[8][9][10][11]

Workflow for Disposal of 2,4-dichloro-6-methanesulfonylpyrimidine

G Disposal Decision Workflow cluster_prep Step 1: Segregation & Characterization cluster_contain Step 2: Containment & Labeling cluster_store Step 3: Accumulation cluster_dispose Step 4: Final Disposal WasteGen Waste Generated: 2,4-dichloro-6-methanesulfonylpyrimidine (Solid or Solution) Segregate Segregate as 'Chlorinated Organic Hazardous Waste' WasteGen->Segregate Characterize waste based on process knowledge Container Select Compatible Container (e.g., HDPE or glass) Segregate->Container Label Label Container with: 1. Full Chemical Name 2. Hazard Warnings (Corrosive, Toxic) 3. Accumulation Start Date Container->Label Store Store in designated Satellite Accumulation Area (SAA) Label->Store Cap Keep container tightly sealed except when adding waste Store->Cap EHS Contact Environmental Health & Safety (EHS) for Pickup Cap->EHS When full or per SAA time limits Documentation Maintain Disposal Records EHS->Documentation

Caption: A flowchart illustrating the key decision points and procedural steps for the safe and compliant disposal of 2,4-dichloro-6-methanesulfonylpyrimidine waste.

Detailed Methodologies

Step 1: Waste Characterization and Segregation

  • Principle: Chemical waste must be segregated by hazard class to prevent dangerous reactions.[5][8]

  • Procedure:

    • Designate a specific waste stream for "Chlorinated Organic Hazardous Waste."

    • Do not mix this waste with other categories such as non-halogenated solvents, acids, bases, or oxidizers.[8][12]

    • If the waste is a solution, the solvent must be compatible with the chlorinated stream. For example, waste dissolved in dichloromethane or chloroform would be acceptable. Waste in aqueous or alcoholic solutions should be kept separate.

Step 2: Container Selection and Labeling

  • Principle: The container must be chemically compatible with the waste and clearly communicate its contents and hazards to all personnel.[5][13]

  • Procedure:

    • Select a clean, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE) or borosilicate glass.

    • Ensure the container has a tightly sealing screw cap. Do not use containers with stoppers or parafilm as a primary seal.

    • Affix a "Hazardous Waste" label.

    • Write, in indelible ink, the full chemical name: "Waste 2,4-dichloro-6-methanesulfonylpyrimidine." List any solvents present.

    • Clearly mark the relevant hazard warnings (e.g., "Corrosive," "Toxic").

    • Record the "Accumulation Start Date"—the date the first drop of waste enters the container.

Step 3: On-Site Accumulation and Storage

  • Principle: Waste must be stored safely in a designated area to prevent spills and exposure while awaiting pickup.

  • Procedure:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.

    • The SAA must be under the control of the laboratory personnel and away from general traffic areas.

    • Ensure the container is kept within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.

    • Keep the container closed at all times except when actively adding waste.[13] Do not leave a funnel in the opening.

Step 4: Arranging for Final Disposal

  • Principle: Final disposal must be performed by licensed professionals at a facility equipped to handle this type of chemical waste.

  • Procedure:

    • Contact your institution's EHS department or a licensed hazardous waste contractor to schedule a pickup.[7]

    • Provide them with a full and accurate description of the waste.

    • The most appropriate disposal method is high-temperature incineration in a facility equipped with flue gas scrubbers to neutralize the resulting HCl and SOx gases.[14][15] Do not attempt to treat or neutralize this chemical in the lab unless you have a specific, validated, and EHS-approved protocol for doing so.

    • Retain all paperwork and documentation provided by the waste handler as a record of proper disposal.

Part 4: Decontamination

Any non-disposable equipment, such as glassware or spatulas, that comes into contact with 2,4-dichloro-6-methanesulfonylpyrimidine must be thoroughly decontaminated.

  • Procedure:

    • Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) in a fume hood.

    • Collect this initial rinse solvent as chlorinated hazardous waste.

    • Wash the equipment with soap and water.

    • Empty chemical containers must be triple-rinsed with a suitable solvent; the rinsate must be collected as hazardous waste before the container can be discarded or recycled.[13][15]

Conclusion

The responsible disposal of 2,4-dichloro-6-methanesulfonylpyrimidine is a critical responsibility for all laboratory professionals. By adhering to the principles of hazard assessment, proper segregation, secure containment, and compliant disposal through certified channels, we ensure the safety of ourselves, our colleagues, and the environment. This protocol serves as a guide to integrate these best practices into your daily workflow, fostering a culture of safety that extends from discovery to disposal.

References

  • EPFL. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]

  • Tokyo Metropolitan University. Handling Laboratory Waste. [Link]

  • National Science Teaching Association (NSTA). Laboratory Waste Disposal Safety Protocols. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

  • Vanderbilt University. The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • Capot Chemical. Material Safety Data Sheet - 2,4-dichloro-6-methoxypyrimidine. [Link]

  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • PubChem. 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471. [Link]

  • Harvard University Department of Chemistry and Chemical Biology. Chemical Waste Disposal Guidelines. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Kamat Lab, University of Notre Dame. Standard Operating Procedures Waste Handling & Disposal CHEMICAL WASTE DISPOSAL. [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. [Link]

  • National University of Singapore, Department of Chemistry. Disposal of Waste Solvents. [Link]

  • DWK Life Sciences. Chemical Compatibility Calculator. [Link]

  • United States Environmental Protection Agency (EPA). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.